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Core Science & Biosynthesis

Foundational

Technical Profile & Synthetic Utility: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

Executive Summary 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one is a highly specialized heterocyclic scaffold utilized primarily in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other targeted onco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one is a highly specialized heterocyclic scaffold utilized primarily in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other targeted oncology agents. As a trisubstituted isoquinolinone, it offers a unique "privileged structure" for medicinal chemistry: the C4-bromide serves as a reactive handle for palladium-catalyzed cross-couplings, the C7-fluorine modulates metabolic stability and lipophilicity, and the N2-methyl group locks the tautomeric state, ensuring consistent binding modes in protein active sites.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reaction engineering principles for downstream functionalization.

Physicochemical Profile

The following data is derived from stoichiometric calculation and structure-activity relationship (SAR) extrapolation from close analogs (e.g., 7-bromo-2-methylisoquinolin-1-one).

PropertyValueTechnical Note
IUPAC Name 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-oneCore: Isoquinolin-1-one
Molecular Formula C₁₀H₇BrFNO Halogenated Heterocycle
Molecular Weight 256.07 g/mol Monoisotopic Mass: 254.9695
Physical State Off-white to pale yellow solidCrystalline powder (Predicted)
Solubility DMSO, DMF, DCMPoor solubility in water/hexanes
LogP (Predicted) ~2.3 - 2.8Lipophilic due to Br/F/Me
Reactive Handles C-Br (C4), C-F (C7)C4-Br is highly activated for Pd-catalysis

Synthetic Pathways & Protocol Design

The synthesis of 4-bromo-7-fluoro-2-methylisoquinolin-1(2H)-one requires a regioselective approach to avoid over-bromination or N/O-alkylation competition.

Retrosynthetic Analysis (Graphviz)

The most robust route proceeds via the construction of the isoquinolinone core followed by sequential functionalization.

Retrosynthesis Target 4-Bromo-7-fluoro-2-methyl isoquinolin-1(2H)-one Inter1 7-Fluoro-2-methyl isoquinolin-1(2H)-one Target->Inter1 C4-Bromination (NBS, ACN) Inter2 7-Fluoroisoquinolin -1(2H)-one Inter1->Inter2 N-Methylation (MeI, K2CO3) Start 4-Fluoro-2-iodobenzoic acid (or ester equivalent) Inter2->Start Cyclization (Cu-catalyzed)

Figure 1: Retrosynthetic disconnection showing the C4-bromination as the final functionalization step to prevent debromination during cyclization.

Step-by-Step Experimental Protocol

Objective: Synthesis of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one from 7-fluoroisoquinolin-1(2H)-one.

Step 1: Regioselective N-Methylation

Rationale: N-alkylation must precede bromination to lock the amide tautomer and direct the subsequent electrophilic aromatic substitution to the electron-rich C4 position.

  • Reagents: 7-Fluoroisoquinolin-1(2H)-one (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Charge a round-bottom flask with 7-fluoroisoquinolin-1(2H)-one and K₂CO₃ under N₂ atmosphere.

    • Add DMF and stir at room temperature for 15 minutes to deprotonate the amide.

    • Add MeI dropwise via syringe. Caution: MeI is a carcinogen.

    • Heat to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.

    • Workup: Pour into ice water. The product (7-fluoro-2-methylisoquinolin-1(2H)-one) typically precipitates. Filter, wash with water, and dry in vacuo.

Step 2: C4-Bromination

Rationale: The C4 position in isoquinolinones is vinylic but electron-rich (enamine-like character), making it susceptible to electrophilic halogenation.

  • Reagents: 7-Fluoro-2-methylisoquinolin-1(2H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the substrate in ACN (0.1 M).

    • Add NBS portion-wise at 0°C to prevent radical side reactions (benzylic bromination at the methyl group).

    • Allow to warm to room temperature and stir for 2–6 hours.

    • Validation: LC-MS should show a mass shift of +78/80 Da (Br isotopes).

    • Workup: Remove solvent. Redissolve in EtOAc, wash with Na₂S₂O₃ (to remove bromine) and NaHCO₃. Recrystallize from EtOH/Heptane if necessary.

Reaction Engineering: Downstream Utility

The primary value of 4-bromo-7-fluoro-2-methylisoquinolin-1(2H)-one lies in its ability to undergo Suzuki-Miyaura Cross-Coupling . The C4-Br bond is significantly more reactive than the C7-F bond, allowing for chemoselective derivatization.

Chemoselectivity Logic
  • C4-Br: Weak bond (C-Br), located on an electron-rich enamide system. Oxidative addition of Pd(0) is fast.

  • C7-F: Strong bond (C-F), located on the benzenoid ring. Inert to standard Pd conditions unless specialized ligands (e.g., BrettPhos) are used.

ReactionPathway Substrate 4-Bromo-7-fluoro-2-methyl isoquinolin-1(2H)-one PdComplex Pd(0) Oxidative Addition (Rate Limiting Step) Substrate->PdComplex Pd(dppf)Cl2, 80°C SideReaction C7-F Activation (Requires harsh conditions) Substrate->SideReaction Avoided Suzuki Suzuki Coupling (Ar-B(OH)2, Base) PdComplex->Suzuki Transmetallation Product 4-Aryl-7-fluoro-2-methyl isoquinolin-1(2H)-one Suzuki->Product Reductive Elimination

Figure 2: Chemoselective pathway for C4-arylation, highlighting the inertness of the C7-fluorine under standard conditions.

Safety & Handling

  • Hazard Identification: As a halogenated organic, treat as a potential skin/eye irritant.

  • Methyl Iodide: Highly toxic alkylating agent. Use in a fume hood with double-gloving.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic dehalogenation.

References

  • Fluorochem. 7-Bromo-2-methylisoquinolin-1(2H)-one Product Sheet. (Analogous structure reference for physical properties).

  • BLD Pharm. 7-Bromo-4-fluoroisoquinolin-1(2H)-one. (Regioisomer reference for synthesis conditions).

  • PubChem. 4-bromo-7-fluoroisoquinoline.[1] (Core scaffold data).[2][3]

Sources

Exploratory

chemical structure of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

[1] Executive Summary Compound Name: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one Molecular Formula: C H BrFNO Molecular Weight: 256.07 g/mol CAS Number: (Analogous parent NH-lactam: 1207448-47-2; Specific N-Me derivat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Name: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one Molecular Formula: C


H

BrFNO Molecular Weight: 256.07 g/mol CAS Number: (Analogous parent NH-lactam: 1207448-47-2; Specific N-Me derivative referenced in patent literature).[1]

This monograph provides an in-depth technical analysis of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one , a highly specialized heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] Its structural uniqueness lies in the trifunctional core: the C4-bromide serves as a reactive handle for cross-coupling, the C7-fluoride modulates metabolic stability and pKa, and the


-methyl lactam  locks the tautomeric state, ensuring chemoselectivity during complex synthetic sequences.[1]

Structural & Electronic Analysis

Core Scaffold Dynamics

The isoquinolin-1(2H)-one (isocarbostyril) scaffold is an aromatic lactam.[1] Unlike its non-methylated counterpart, which exists in equilibrium between the lactam (NH) and lactim (OH) forms, the 2-methyl substitution locks the molecule permanently in the lactam configuration.[1] This "tautomeric lock" is crucial for drug design, as it presents a fixed hydrogen bond acceptor (carbonyl oxygen) without a donor, influencing binding affinity in enzyme pockets.

Substituent Effects[1][2]
  • C4-Bromine: Positioned at the electron-rich C4 site (beta to the nitrogen), this bromine atom is highly activated for Palladium-catalyzed oxidative addition.[1] It is the primary vector for scaffold expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • C7-Fluorine: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzenoid ring.[1] This deactivates the C5-C8 ring system towards electrophilic attack but increases the acidity of adjacent protons (C6-H and C8-H), potentially facilitating C-H activation protocols.[1] Crucially, the C7-F bond is metabolically robust, often blocking oxidative metabolism at this position (a common clearance pathway for isoquinolinones).[1]

Synthesis Pathways[1][3]

The synthesis of this compound generally follows a convergent route, prioritizing the construction of the isoquinolinone core followed by sequential functionalization.

Retrosynthetic Analysis

The most robust pathway disconnects at the N-CH


  bond (methylation) and the C4-Br  bond (halogenation).[1] The core skeleton is typically derived from 2-halo-5-fluorobenzoic acid derivatives.[1]

SynthesisPath Start 2-Halo-5-fluorobenzoic acid (Precursor) Core 7-Fluoroisoquinolin-1(2H)-one (Core Scaffold) Start->Core Cyclization (e.g., via Cu-cat + Enamine) Brominated 4-Bromo-7-fluoroisoquinolin-1(2H)-one (Intermediate) Core->Brominated Electrophilic Bromination (NBS, DMF) Target 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one (Target) Brominated->Target N-Methylation (MeI, K2CO3)

Figure 1: Convergent synthesis workflow for the target compound.

Detailed Synthetic Protocol

Note: The following protocol is synthesized from standard methodologies for isoquinolinone functionalization [1, 2].

Step 1: Synthesis of 4-Bromo-7-fluoroisoquinolin-1(2H)-one

If starting from the unbrominated core (7-fluoroisoquinolin-1(2H)-one):

  • Reagents:

    
    -Bromosuccinimide (NBS) (1.1 equiv), DMF (0.5 M).
    
  • Procedure: Dissolve the starting material in anhydrous DMF. Add NBS portion-wise at 0°C. Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water. The product typically precipitates as a solid.[1] Filter, wash with water and cold ethanol.

  • Mechanism: Electrophilic aromatic substitution.[1] The C4 position is the most nucleophilic site on the lactam ring.[1]

Step 2:

-Methylation (The Critical Step)

This step locks the tautomer.[1]

  • Reagents: Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate, Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv), Acetone or DMF.
  • Procedure:

    • Suspend 4-bromo-7-fluoroisoquinolin-1(2H)-one and K

      
      CO
      
      
      
      in acetone.
    • Add MeI dropwise at room temperature.[1]

    • Heat to reflux (if using acetone) or 60°C (if using DMF) for 2–4 hours.

    • Monitor by TLC/LCMS (shift in retention time due to loss of H-bond donor).[1]

  • Purification: Remove solvent. Partition between EtOAc and water.[1] The organic layer is dried (Na

    
    SO
    
    
    
    ) and concentrated.[2][3] Recrystallize from EtOH/Hexane if necessary.

Reactivity Profile & Applications

Cross-Coupling Capabilities

The C4-Br bond is the primary reaction center.[1] The compound serves as an electrophile in Pd-catalyzed reactions.[1]

Reaction TypeCoupling PartnerProduct OutcomeCatalyst System (Typical)
Suzuki-Miyaura Aryl/Alkyl Boronic Acids4-Aryl-isoquinolinonesPd(dppf)Cl

, K

PO

, Dioxane/H

O
Miyaura Borylation Bis(pinacolato)diboron4-Bpin-isoquinolinonesPd

(dba)

, X-Phos, KOAc
Sonogashira Terminal Alkynes4-Alkynyl-isoquinolinonesPd(PPh

)

Cl

, CuI, Et

N
Buchwald-Hartwig Amines4-Amino-isoquinolinonesPd

(dba)

, BINAP, NaOtBu
Experimental Protocol: Suzuki Coupling (Example)

Based on patent literature using this specific intermediate [3].

Objective: Coupling of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one with an aryl boronic ester.

  • Charge: In a reaction vial, combine the target compound (1.0 equiv), Aryl-Bpin (1.2 equiv), and Pd(dppf)Cl

    
     (5-10 mol%).
    
  • Solvent: Add 1,4-Dioxane and 2M aqueous K

    
    PO
    
    
    
    (ratio 5:1).
  • Conditions: Degas with Nitrogen/Argon for 5 minutes. Seal and heat to 90–100°C for 2–16 hours.

  • Observation: Reaction turns black (Pd precipitation) upon completion.[1]

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Purify via flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Reactivity Map[1][5]

Reactivity Center 4-Bromo-7-fluoro-2-methyl isoquinolin-1(2H)-one Suzuki Suzuki Coupling (C4-Aryl) Center->Suzuki Pd(0), Ar-B(OH)2 Borylation Miyaura Borylation (C4-Bpin) Center->Borylation Pd(0), B2pin2 Buchwald Buchwald-Hartwig (C4-Amine) Center->Buchwald Pd(0), R-NH2 Metabolism Metabolic Stability (C7-F Block) Center->Metabolism In Vivo

Figure 2: Functionalization pathways for the target scaffold.[1]

Spectroscopic Characterization (Predicted)

For verification of the synthesized material, the following NMR signals are diagnostic:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.60–3.70 ppm (s, 3H): N-CH
      
      
      
      (Distinctive singlet, confirms methylation).[1]
    • 
       7.40–7.60 ppm (m, 2H): H6 & H8  (Coupled to F, expect multiplets/ddd).
      
    • 
       7.70–7.80 ppm (s, 1H): H3  (Singlet, deshielded by adjacent Br and N).
      
    • 
       8.20–8.30 ppm (dd, 1H): H5  (Deshielded by carbonyl anisotropy).
      
  • 
    F NMR: 
    
    • Single peak around -105 to -115 ppm (typical for aryl fluorides).[1]

  • Mass Spectrometry (ESI+):

    • Expect characteristic bromine isotope pattern (

      
      Br/
      
      
      
      Br) in a 1:1 ratio.
    • [M+H]

      
      : ~256.0 / 258.0.
      

Safety & Handling

  • Hazards: Like many halogenated heterocycles, this compound should be treated as a potential skin and eye irritant.[1] The specific toxicology is likely uncharacterized, so standard "Unknown" protocols apply.

  • Storage: Store at 2–8°C, protecting from light. The C-Br bond can be light-sensitive over long periods.[1]

  • Disposal: Halogenated organic waste.[1]

References

  • Preparation of 4-bromoisoquinolinone derivatives. Google Patents. CN103772279B.[1][4] (Describes the general cyclization and bromination of isoquinolinones). Link

  • Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolin-1(2H)-ones. ResearchGate. (Detailed methodology for selective bromination). Link

  • European Patent Office. Patent EP2791136B1.[1] (Specific citation of 4-bromo-7-fluoro-2-methylisoquinolin-1-one as an intermediate in Suzuki coupling). Link

Sources

Foundational

Physicochemical Profiling of Fluorinated Isoquinolinone Derivatives: A Technical Guide

Topic: Physical Properties of Fluorinated Isoquinolinone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The isoquinolin-1(2H)-on...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of Fluorinated Isoquinolinone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinolin-1(2H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., p38 MAP, Rho-kinase) and PARP inhibitors. The strategic incorporation of fluorine into this bicyclic system is a proven tactic to modulate metabolic stability, potency, and physicochemical properties.

However, the physical behavior of fluorinated isoquinolinones is often counterintuitive. Unlike simple aromatics, the interplay between the lactam-lactim tautomerism, strong intermolecular hydrogen bonding, and the high electronegativity of fluorine creates a complex solubility and lipophilicity profile. This guide provides a rigorous technical analysis of these properties, grounded in physical organic chemistry and supported by validated experimental protocols.

Structural Dynamics & The Fluorine Effect

Lactam-Lactim Tautomerism

The defining feature of the isoquinolinone core is the equilibrium between the lactam (2H-isoquinolin-1-one) and lactim (1-hydroxyisoquinoline) forms.[1]

  • Dominant Species: In both the solid state and aqueous solution, the lactam tautomer predominates significantly due to the high resonance stabilization energy of the amide-like linkage.

  • Fluorine Impact: Introduction of fluorine atoms on the benzenoid ring (positions 5, 6, 7, or 8) exerts a strong electron-withdrawing inductive effect (-I).

    • Acidity: This increases the acidity of the N-H proton. While unsubstituted isoquinolinone has a pKa

      
       10-11, polyfluorination can lower this by 1–2 log units, potentially affecting ionization at physiological pH (7.4).[1]
      
    • Equilibrium: While fluorine withdraws electron density, it rarely shifts the equilibrium enough to favor the lactim form in polar solvents, but it can increase the population of the lactim tautomer in non-polar aprotic solvents, altering permeability profiles.

Electronic Distribution & Dipole Moments

Fluorine is the most electronegative element (3.98 Pauling scale).[1] Its C-F bond is highly polar but non-polarizable.[1]

  • Dipole Alignment: The C=O bond of the lactam has a strong dipole. Placing a fluorine atom para to the carbonyl (C6 position) creates a constructive dipole addition, significantly increasing the molecular dipole moment.

  • Consequence: This increased polarity often improves crystallinity (higher melting points) due to stronger electrostatic interactions in the lattice, but paradoxically can reduce aqueous solubility due to the high lattice energy cost.

Key Physical Properties

Lipophilicity (LogP / LogD)

Fluorination is classically associated with increased lipophilicity.[1] However, in isoquinolinones, the "Fluorine Scan" reveals position-dependent nuances.

Substitution

LogP (approx)
Mechanism
None (Ref) 0.0Baseline
C5-Fluoro +0.2 to +0.4Steric shielding of N-H; reduces solvation.[1]
C6-Fluoro +0.1 to +0.3Electronic pull; slight increase in lipophilicity.[1]
C7-Fluoro +0.2 to +0.4Typical aromatic substitution effect.[1]
Perfluoro +0.8 to +1.2Additive lipophilicity; significant solubility drop.[1]

Note: Data represents generalized trends observed in isoquinoline-based kinase inhibitors.[1]

Solid-State Packing & Solubility

Fluorinated isoquinolinones typically exhibit poor aqueous solubility .[1]

  • Packing Motifs: The primary driver of the crystal lattice is the intermolecular Hydrogen Bond (N-H

    
     O=C), forming robust dimers or infinite chains.
    
  • The Fluorine perturbation: C-F bonds are weak hydrogen bond acceptors.[1] They do not disrupt the strong N-H

    
     O=C network.[1] Instead, weak C-F 
    
    
    
    H-C interactions and
    
    
    -
    
    
    stacking (enhanced by the electron-deficient fluorinated ring) tighten the crystal packing.
  • Result: Fluorination often increases the Melting Point (MP) and decreases solubility compared to the hydrogenated analog, necessitating formulation strategies (e.g., mesylate/hydrochloride salts or amorphous solid dispersions).

Visualization of Physicochemical Logic

The following diagram illustrates the interplay between fluorination, tautomerism, and observed physical properties.

FluorineEffect IsoQ Isoquinolinone Core (Lactam Form) Fluorine Fluorine Substitution (Positions 5-8) IsoQ->Fluorine Modification Inductive Electronic Effect (-I) Electron Withdrawal Fluorine->Inductive Lipophilicity Lipophilicity (Increased LogP) Fluorine->Lipophilicity MetabStab Metabolic Stability (Blocked Oxidation) Fluorine->MetabStab pKa Lower pKa (NH) Increased Acidity Inductive->pKa Packing Crystal Packing Enhanced pi-pi Stacking Inductive->Packing Solubility Aqueous Solubility (Generally Decreased) Lipophilicity->Solubility Hydrophobic Effect pKa->Solubility pH Dependent Packing->Solubility High Lattice Energy

Figure 1: Mechanistic flow of fluorine substitution effects on isoquinolinone properties.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are recommended for characterizing these derivatives.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for determining equilibrium solubility.[1]

  • Preparation: Weigh 2–5 mg of the fluorinated isoquinolinone into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add 1.0 mL of buffer (pH 7.4 phosphate or pH 1.2 HCl) or water.

  • Equilibration:

    • Cap tightly and place on an orbital shaker (300 rpm) at 25°C

      
       1°C.
      
    • Incubate for 24 to 48 hours . (Note: Fluorinated compounds may have slow dissolution kinetics due to high crystallinity).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.22

    
    m). Caution: Ensure the filter does not adsorb the lipophilic compound.
    
  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm or

    
     determined by DAD).[1]
    
  • Validation: Verify the solid residue by XRPD (X-Ray Powder Diffraction) to ensure no polymorphic transition or hydrate formation occurred during the experiment.

Protocol B: LogD Determination (Miniaturized Shake-Flask)

Critical for assessing membrane permeability potential.[1]

  • Phase System: Pre-saturate 1-octanol with pH 7.4 phosphate buffer and vice-versa for 24 hours.

  • Stock Solution: Dissolve compound in DMSO (10 mM).

  • Partitioning:

    • In a deep-well plate or vial, mix 490

      
      L of pre-saturated buffer and 490 
      
      
      
      L of pre-saturated octanol.
    • Spike with 20

      
      L of stock solution.[1]
      
  • Mixing: Vortex vigorously for 1 hour; allow phases to separate for 2 hours (or centrifuge).

  • Analysis: Remove aliquots from both phases. Analyze via LC-MS/MS for high sensitivity (fluorinated compounds often ionize well in negative mode ESI due to the acidic NH).[1]

  • Calculation:

    
    
    

Synthesis & Characterization Workflow

Accessing these derivatives typically involves cyclization of fluorinated precursors.

  • Method 1: Bischler-Napieralski Cyclization: Requires fluorinated phenethylamines.[1] Harsh conditions (

    
    , heat) may cause defluorination if not carefully controlled.[1]
    
  • Method 2: Metal-Catalyzed C-H Activation: Reaction of fluorinated benzamides with alkynes using Rh(III) or Ru(II) catalysts.[1] This is the modern, preferred route for diversity.

Workflow Diagram

SynthesisWorkflow Start Fluorinated Benzoic Acid (Starting Material) Amide Benzamide Formation Start->Amide Cyclization Rh(III)-Catalyzed Annulation (with Alkyne) Amide->Cyclization Product Fluorinated Isoquinolinone Cyclization->Product NMR 19F-NMR / 1H-NMR (Regioisomer ID) Product->NMR XRay Single Crystal X-Ray (Tautomer/Packing) Product->XRay

Figure 2: Modern synthetic route and characterization logic.[1]

References

  • Vrábel, V., et al. (2018).[1][2][3] "Structural characterization and crystal packing of the isoquinoline derivative." European Journal of Chemistry.[1][2] Available at: [Link]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 10284, 1(2H)-Isoquinolinone." PubChem. Available at: [Link]

  • Wang, J., et al. (2012).[1] "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." The Journal of Physical Chemistry Letters. Available at: [Link]

  • Meanwell, N. A. (2018).[1] "Fluorine in Drug Design and Discovery."[1] Annual Reports in Medicinal Chemistry. (General Reference on Fluorine Physics).

Sources

Exploratory

safety data sheet SDS for 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

Technical Guide: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one A Primer for Drug Discovery & Development Professionals Disclaimer: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one is a novel research chemical. No formal,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

A Primer for Drug Discovery & Development Professionals

Disclaimer: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one is a novel research chemical. No formal, comprehensive Safety Data Sheet (SDS) issued by a chemical manufacturer is publicly available. This guide has been compiled by synthesizing data from structurally related compounds, general principles of chemical safety, and regulatory guidelines. All procedures must be validated by a designated institutional safety officer and are intended for use by trained professionals in a controlled laboratory setting.

Compound Profile & Inferred Hazard Analysis

4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one belongs to the isoquinolinone class of N-heterocyclic compounds, a scaffold prevalent in medicinal chemistry.[1][2][3] Its structure incorporates a brominated and fluorinated aromatic ring system, which dictates its reactivity and potential toxicological profile.

Physicochemical Properties (Predicted)
PropertyValueSource / Method
Molecular Formula C₁₀H₇BrFNO-
Molecular Weight 256.07 g/mol -
CAS Number Not Available-
Predicted LogP 2.4 - 2.8Computational
Predicted TPSA 32.86 ŲComputational[4]
Structural Alert-Based Hazard Assessment

The primary directive when handling novel chemicals is to assume it is hazardous until proven otherwise.[5] The toxicological profile of this compound has not been determined. The following analysis is based on its constituent functional groups:

  • Isoquinolinone Core: This is a biologically active scaffold found in numerous FDA-approved drugs and natural products.[2][3][6] While this implies potential therapeutic effects, it also necessitates careful handling to avoid unintended biological interactions. Derivatives have shown a wide range of activities, including anticancer and antimicrobial effects.[2][6][7]

  • Aryl Halides (Bromo- and Fluoro- Substituents): Halogenated aromatic compounds can present significant health and environmental hazards. They are often characterized by:

    • Persistence: The carbon-halogen bond can be resistant to degradation.

    • Toxicity: Aryl halides can exhibit toxicity, and their metabolic pathways may lead to the formation of reactive intermediates.[8] For instance, some brominated pyridines are noted for their toxicity.[9]

    • Bioaccumulation Potential: The predicted LogP suggests a moderate potential for bioaccumulation.

  • N-Methyl Group: The methylation at the N2 position completes the isoquinolinone structure. While the methyl group itself is not a primary toxicophore, it influences the molecule's solubility, metabolic stability, and receptor-binding interactions.

Given these structural features, this compound should be treated as harmful if swallowed, in contact with skin, or if inhaled, and as a potential skin, eye, and respiratory irritant. [10][11][12][13]

Laboratory Protocol: Safe Handling & Use

All work with 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one must be performed in accordance with a laboratory-specific Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[14][15][16]

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][17]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:[5][15][17]

    • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles. A face shield is required if there is a splash hazard.[5][15]

    • Hand Protection: Nitrile or neoprene gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5][10]

    • Body Protection: A flame-resistant lab coat.

Workflow for Weighing and Solution Preparation

The following workflow is designed to minimize exposure during routine laboratory operations.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Inside Fume Hood) cluster_solubilize Solubilization Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood Certification & Airflow prep1->prep2 prep3 Assemble Equipment (Spatula, Weigh Paper, Vials) prep2->prep3 weigh1 Place Balance in Hood prep3->weigh1 Proceed to Weighing weigh2 Carefully Transfer Solid with Spatula weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 weigh4 Securely Cap Container weigh3->weigh4 sol1 Add Solvent to Vial Containing Weighed Solid weigh4->sol1 Proceed to Solubilization sol2 Cap and Mix (Vortex/Sonicate) sol1->sol2 sol3 Label Secondary Container (Name, Conc., Date, Hazards) sol2->sol3 clean1 Decontaminate Spatula & Weigh Paper sol3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Items in Halogenated Waste clean1->clean2 clean3 Wipe Down Fume Hood Surface clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4 G cluster_cleanup Cleanup start Spill Occurs alert Alert others in the lab. Evacuate if necessary. start->alert ppe Don appropriate PPE (respirator may be needed) alert->ppe contain Contain the spill withabsorbent pads/granules. ppe->contain collect Carefully collect absorbent material and contaminated items. contain->collect package Place in a sealed, labeled hazardous waste container. collect->package decon Decontaminate the spill area with an appropriate solvent. package->decon report Report the incident to the Chemical Hygiene Officer. decon->report

Caption: Decision workflow for responding to a chemical spill in the laboratory.

Waste Disposal

All waste containing 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one, including contaminated consumables and excess solutions, must be disposed of as hazardous chemical waste. [18]* Container: Use a designated, sealed, and clearly labeled container for halogenated organic waste.

  • Procedure: Do not mix with other waste streams. Follow all institutional and local regulations for hazardous waste disposal.

Relevance in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. [3]The introduction of fluorine is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. [19]The bromine atom serves as a versatile synthetic handle, allowing for further structural modifications through cross-coupling reactions to explore the structure-activity relationship (SAR) of this chemical series. Therefore, this compound represents a valuable building block for generating novel chemical entities for screening in various therapeutic areas, such as oncology and infectious diseases. [2][6]

References

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  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

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  • Chemical Safety Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

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  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved from [Link]

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  • Synthesis of 6-bromo-4-iodoquinoline. (2018). Atlantis Press. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to Novel Isoquinolin-1(2H)-one Building Blocks for Drug Discovery

Abstract The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceutical agents, and molecular probes.[1][2] Its rigid, bicyclic structure and capaci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceutical agents, and molecular probes.[1][2] Its rigid, bicyclic structure and capacity for diverse functionalization make it an ideal building block for engaging with a wide array of biological targets. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern synthetic strategies for accessing novel isoquinolin-1(2H)-one derivatives and highlights their application in contemporary drug discovery, with a focus on targeted therapies like PARP and kinase inhibitors. We delve into the causality behind advanced synthetic methodologies, present self-validating experimental protocols, and offer field-proven insights into the structure-activity relationships that drive successful drug design.

The Strategic Importance of the Isoquinolin-1(2H)-one Core

The isoquinolin-1(2H)-one framework, also known as isocarbostyril, is a recurring feature in pharmacologically active molecules.[3] Its significance stems from its ability to act as a bioisostere for other chemical groups and to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with enzyme active sites and receptor binding pockets. Found in natural alkaloids like narciclasine and ruprechstyril, this scaffold is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5]

In modern medicinal chemistry, its most notable role is as a pharmacophore in potent enzyme inhibitors. For instance, many Poly(ADP-ribose) polymerase (PARP) inhibitors utilize the isoquinolinone core to mimic the nicotinamide moiety of the NAD+ substrate, leading to highly effective anticancer agents.[6][7] This proven track record has cemented the isoquinolin-1(2H)-one as a high-value building block for generating libraries of novel, drug-like molecules.

The Synthetic Toolkit: Architecting the Isoquinolin-1(2H)-one Scaffold

The construction of the isoquinolin-1(2H)-one ring system has evolved significantly from classical methods that often required harsh conditions.[8] Modern organic synthesis now offers a suite of elegant and efficient strategies, dominated by transition-metal-catalyzed reactions that allow for unprecedented molecular diversity and atom economy.[9]

Transition-Metal-Catalyzed C-H Activation and Annulation

Direct C-H functionalization has emerged as the most powerful and sustainable strategy for constructing isoquinolinones from readily available precursors.[10] This approach avoids the need for pre-functionalized starting materials, such as ortho-dihalogenated benzenes, thereby shortening synthetic sequences and reducing waste.[10][11] The underlying principle involves a transition metal catalyst that selectively activates a typically inert C-H bond on a benzene ring, guided by a directing group, and subsequently orchestrates a cyclization (annulation) event with a coupling partner.

The choice of metal catalyst (e.g., Rhodium, Palladium, Cobalt, Ruthenium) is critical as it dictates the reaction scope, conditions, and regioselectivity.[1][10]

  • Rhodium (Rh): Rh(III) catalysts are particularly effective for the annulation of N-substituted amides with alkynes or alkenes.[8] The use of an oxidizing directing group, such as N-methoxy or N-ethoxy, is a common strategy. The Rh(III) center coordinates to the directing group, facilitating a cyclometalation step that selectively activates the ortho C-H bond. This is followed by insertion of the coupling partner and reductive elimination to furnish the isoquinolinone product.

  • Palladium (Pd): Palladium catalysis offers a complementary approach, often used for the C-H activation of N-methoxybenzamides and their annulation with partners like allenes, providing access to 3,4-dihydroisoquinolin-1(2H)-ones.[11]

  • Cobalt (Co) and Ruthenium (Ru): First-row transition metals like cobalt and more sustainable precious metals like ruthenium are gaining traction as cost-effective and environmentally benign alternatives.[12][13] Cobalt catalysts can promote C-H activation at room temperature, while ruthenium-based systems have been developed for use in green solvents like PEG under microwave irradiation.[9][12]

Below is a generalized workflow for this transformative synthetic strategy.

C_H_Activation_Workflow cluster_0 Catalytic Cycle Start Benzamide Derivative + Coupling Partner Activation Directing Group-Assisted C-H Activation Start->Activation Enters Cycle Catalyst [M]-Catalyst (e.g., [Cp*RhCl2]2) Catalyst->Activation Intermediate Metallacyclic Intermediate Activation->Intermediate Forms Insertion Coordinative Insertion of Coupling Partner Intermediate->Insertion Reacts with Coupling Partner Annulation Reductive Elimination & Annulation Insertion->Annulation Product Isoquinolin-1(2H)-one Product Annulation->Product Releases Regen Catalyst Regeneration Annulation->Regen Regen->Catalyst Re-enters Cycle Drug_Targets Core Isoquinolin-1(2H)-one Core Scaffold PARP PARP Inhibitors (Oncology) Core->PARP Mimics Nicotinamide Kinase Kinase Inhibitors (Oncology, Hypertension) Core->Kinase Binds Hinge Region GPCR GPCR Modulators (Neuroscience, Obesity) Core->GPCR Presents Pharmacophores

Caption: The isoquinolin-1(2H)-one scaffold targeting key protein families.

Case Study: PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the DNA damage repair process. [7][14]Their inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. The isoquinolinone core is a cornerstone of many potent PARP inhibitors because its lactam structure effectively mimics the nicotinamide pharmacophore of NAD+, the natural substrate for PARP enzymes. [6]This mimicry allows the inhibitor to occupy the enzyme's active site and block its catalytic activity.

Table 2: Selected Isoquinolin-1(2H)-one-Based PARP Inhibitors

Compound Class Derivative Name PARP1 Inhibition PARP2 Inhibition Key Feature / Selectivity Reference(s)
Imidazoquinolinone BYK49187 pIC50 = 8.36 pIC50 = 7.50 Potent, non-selective PARP1/2 inhibitor. [14]
Isoquinolindione BYK204165 pIC50 = 7.35 pIC50 = 5.38 ~100-fold selective for PARP1 over PARP2. [14]
Dihydroisoquinolone Derivative 1a IC50 = 13 µM IC50 = 0.8 µM 16.3-fold selective for PARP2. [15]
Thienoisoquinolinone TIQ-A Analog Potent PARP1 Inhibitor --- Scaffold for developing specific PARP inhibitors. [16]

Note: pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater potency.

Case Study: Kinase and GPCR Modulation

Beyond PARP, the isoquinolinone scaffold has been successfully employed to develop inhibitors of various protein kinases. For example, substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-Kinase (ROCK), a target for treating hypertension. [17]Novel pyrrolo[3,2-g]isoquinolines have also been synthesized as low nanomolar inhibitors of Haspin kinase, a target in oncology. [18] In the realm of G-protein coupled receptors (GPCRs), isoquinolinone derivatives have been developed as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, a target for treating obesity. [19]This demonstrates the scaffold's versatility in not only blocking active sites but also in allosterically modulating receptor function.

Field-Proven Experimental Protocols

To translate the concepts in this guide into practice, we provide detailed, self-validating protocols for the synthesis and evaluation of isoquinolin-1(2H)-one building blocks.

Protocol: Rh(III)-Catalyzed Synthesis of an Isoquinolinone Derivative

This protocol is adapted from a reported Rh(III)-catalyzed C-H functionalization of N-ethoxybenzamides with 1-alkynylcyclobutanols. [8] Objective: To synthesize a substituted isoquinolinone via a cascade [4+2] annulation and ring-opening reaction.

Materials:

  • N-ethoxybenzamide (1.0 equiv)

  • 1-(Phenylethynyl)cyclobutan-1-ol (1.2 equiv)

  • [Cp*RhCl2]2 (0.05 equiv, 5 mol%)

  • Cesium Acetate (CsOAc) (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Argon gas supply

  • Pressure tube with a stir bar

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Place the N-ethoxybenzamide (e.g., 0.4 mmol, 66 mg), 1-(phenylethynyl)cyclobutan-1-ol (0.48 mmol, 83 mg), [Cp*RhCl2]2 (0.02 mmol, 12 mg), and CsOAc (0.4 mmol, 76 mg) into a dry pressure tube equipped with a magnetic stir bar.

    • Causality Check: The pressure tube is used because the reaction may generate slight pressure. All reagents must be dry as Rh(III) catalysts can be sensitive to moisture.

  • Solvent Addition: Add anhydrous dichloromethane (3 mL) to the tube under an argon atmosphere.

    • Causality Check: DCM is an excellent solvent for these reactants and is relatively non-coordinating, which prevents interference with the catalyst. An argon atmosphere is crucial to prevent oxidation of the catalyst and other reagents.

  • Reaction Execution: Seal the pressure tube tightly and stir the mixture at room temperature for 2 hours.

    • Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the starting benzamide is a key indicator of reaction completion.

  • Work-up and Extraction: Upon completion, dilute the reaction mixture with 50 mL of dichloromethane. Wash the organic layer with brine (saturated NaCl solution).

    • Causality Check: The brine wash removes the inorganic salt (CsOAc) and any residual aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality Check: Anhydrous Na2SO4 removes residual water from the organic solvent, which is critical before solvent evaporation to obtain a clean crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoquinolinone product.

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to validate its structure and identity.

Future Perspectives and Conclusion

The isoquinolin-1(2H)-one scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Atroposelective Synthesis: The development of catalytic enantioselective C-H activation methods will enable the synthesis of axially chiral isoquinolinones, introducing complex 3D architectures for targeting challenging protein-protein interactions. [13]* Sustainable Catalysis: A continued shift towards catalysis with earth-abundant first-row transition metals (e.g., Cobalt, Copper) and the broader adoption of photocatalytic and electrocatalytic methods will make synthesis more sustainable and cost-effective. [1][20]* Novel Biological Targets: The application of isoquinolinone libraries to new and emerging biological targets will undoubtedly uncover novel therapeutic opportunities beyond the established domains of oncology and neuroscience.

References

  • Li, B., Ma, J., & Wang, G. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. Available at: [Link]

  • Jayaram Desai, K., et al. (2025). Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. ResearchGate. Available at: [Link]

  • Deshmukh, D. S., et al. (2019). Rapid and Atom Economic Synthesis of Isoquinolines and Isoquinolinones by C–H/N–N Activation Using a Homogeneous Recyclable Ruthenium Catalyst in PEG Media. European Journal of Organic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed. Available at: [Link]

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  • Dyakevich, V. A. (2025). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available at: [Link]

  • Ren, G.-Y., et al. (2018). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]

  • Wang, B., et al. (2024). Atroposelective synthesis of isoquinolinone bearing two distinct C–N axes via cobalt-catalyzed enantioselective C–H activation/annulation. Chemical Communications. Available at: [Link]

  • Wang, J., et al. (2020). Synthesis of isoquinolinone derivatives by Rh (III)-catalyzed C–H functionalization of N-ethoxybenzamides. Taylor & Francis Online. Available at: [Link]

  • Chuang, S.-C., Gandeepan, P., & Cheng, C.-H. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. Available at: [Link]

  • Li, B., Ma, J., & Wang, G. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Semantic Scholar. Available at: [Link]

  • Daugulis, O., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). PARP10 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors. ResearchGate. Available at: [Link]

  • Mondal, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. Available at: [Link]

  • Kumar, J. S., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Isoquinoline‐1(2H)‐one core containing drugs. ResearchGate. Available at: [Link]

  • Wu, F., et al. (2010). Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. PubMed. Available at: [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. PubChem. Available at: [Link]

  • Wang, C., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. Available at: [Link]

  • ResearchGate. (2025). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. ResearchGate. Available at: [Link]

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  • Eltze, T., et al. (2008). Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). PubMed. Available at: [Link]

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Exploratory

difference between 2-methylisoquinolin-1-one and isocarbostyril derivatives

Executive Summary This guide delineates the critical structural, synthetic, and pharmacological distinctions between 2-methylisoquinolin-1-one and the broader class of isocarbostyril (isoquinolin-1(2H)-one) derivatives ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical structural, synthetic, and pharmacological distinctions between 2-methylisoquinolin-1-one and the broader class of isocarbostyril (isoquinolin-1(2H)-one) derivatives . While they share the same bicyclic aromatic core, the presence of the N-methyl group in 2-methylisoquinolin-1-one fundamentally alters its physicochemical profile by "locking" the lactam tautomer, removing a hydrogen bond donor (HBD), and changing its role from a versatile synthetic intermediate to a specialized substrate in C-H activation methodologies.

Part 1: Structural Dynamics & Physicochemical Properties

The defining difference lies in the nitrogen substitution, which dictates the molecule's ability to undergo tautomerism and interact with biological targets.

The Tautomeric "Lock"

Isocarbostyril (Free NH): The parent scaffold, isoquinolin-1(2H)-one, exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid/hydroxy) forms. While the lactam form predominates in solution due to the resonance stabilization of the amide bond, the presence of the acidic proton (


) allows for base-mediated deprotonation and functionalization at the oxygen (O-alkylation) or nitrogen (N-alkylation).

2-Methylisoquinolin-1-one: Methylation at the 2-position permanently fixes the molecule in the lactam configuration. This prevents the formation of the lactim tautomer and eliminates the acidic proton.

Hydrogen Bonding & Solubility
  • H-Bond Donor (HBD): Isocarbostyril derivatives with a free NH are potent hydrogen bond donors. This is critical in medicinal chemistry, as many PARP inhibitors (e.g., Olaparib analogs) rely on the lactam NH to form hydrogen bonds with the backbone of the target protein (e.g., Gly863 in PARP1).

  • Lipophilicity (LogP): The N-methyl group increases lipophilicity (LogP) by masking the polar NH group. However, it can paradoxically increase aqueous solubility in certain crystal lattices by disrupting the strong intermolecular hydrogen bonding networks that make unsubstituted isocarbostyrils high-melting solids.

Visualization: Tautomeric Equilibrium vs. Fixed State

Tautomerism Lactam Isocarbostyril (Lactam Form) (Major Tautomer) Lactim 1-Hydroxyisoquinoline (Lactim Form) (Minor Tautomer) Lactam->Lactim Prototropic Shift (Equilibrium) N_Methyl 2-Methylisoquinolin-1-one (Fixed Lactam) Lactam->N_Methyl N-Methylation (Irreversible) N_Methyl->Lactim Blocked

Figure 1: The N-methyl group prevents the lactam-lactim tautomerism characteristic of the parent isocarbostyril scaffold.

Part 2: Synthetic Methodologies & Utility

The two compounds serve different roles in the organic chemist's toolkit. Isocarbostyril is often a product or intermediate , while 2-methylisoquinolin-1-one is frequently used as a model substrate for transition-metal catalyzed C-H activation due to the directing ability of the N-methyl amide.

Synthesis of Isocarbostyril Derivatives

The most robust method for accessing the core scaffold involves the annulation of substituted benzamides with alkynes.

  • Mechanism: Rh(III)-catalyzed C-H activation.[1]

  • Advantage: Allows introduction of diversity at the C3 and C4 positions.

  • Challenge: Free NH groups can sometimes poison catalysts or require directing groups (like pivaloyl) that must be removed later.

Synthesis of 2-Methylisoquinolin-1-one

This specific derivative is typically synthesized via two primary routes:

  • Direct Methylation: Deprotonation of isocarbostyril with NaH followed by MeI.

  • Cyclization: Reaction of N-methyl-2-iodobenzamide with alkynes.

Experimental Protocol: Synthesis of 2-Methylisoquinolin-1-one

Self-Validating Logic: This protocol uses a base-mediated alkylation which is thermodynamically driven by the formation of the stable N-Me bond. The color change and precipitate formation serve as visual checkpoints.

Reagents:

  • Isoquinolin-1(2H)-one (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Iodomethane (MeI) (1.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve isoquinolin-1(2H)-one in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Observation: Evolution of hydrogen gas bubbles indicates deprotonation. Stir for 30 mins at 0°C until gas evolution ceases (formation of the sodium salt).

  • Alkylation: Add MeI dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitoring: TLC (SiO2, 50% EtOAc/Hexane) should show the disappearance of the lower Rf starting material and appearance of a higher Rf spot (N-Me product).

  • Quench & Isolation: Pour the mixture into ice-water. The product often precipitates as a white/off-white solid. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography.

Part 3: Pharmacological Implications

The choice between a free NH and an N-methyl group is a critical decision in Structure-Activity Relationship (SAR) studies.

Comparative Data: Biological Impact
FeatureIsocarbostyril (NH)2-Methylisoquinolin-1-one (N-Me)Pharmacological Consequence
H-Bonding Donor & AcceptorAcceptor OnlyNH is essential for binding in PARP and kinase pockets (e.g., hinge region).
Metabolic Stability Susceptible to GlucuronidationStable to N-GlucuronidationN-Me blocks Phase II conjugation at the nitrogen, potentially increasing half-life.
Permeability ModerateHighN-Me removes the polar H-bond donor, aiding blood-brain barrier (BBB) penetration.
Toxicity Low (generally)VariableN-alkylated forms can sometimes act as Michael acceptors if activated at C3/C4.
Case Study: PARP Inhibition

In the development of PARP inhibitors (e.g., analogs of Olaparib or Rucaparib), the lactam motif is a bioisostere of the nicotinamide moiety of NAD+.

  • Mechanism: The lactam NH forms a critical hydrogen bond with the backbone of Glycine residues in the catalytic pocket.

  • Impact of Methylation: Converting the NH to N-Me often results in a >100-fold loss of potency because the critical H-bond is deleted and the methyl group may cause steric clash within the tight pocket.

Part 4: C-H Functionalization Pathway (Graphviz)

The 2-methyl derivative is extensively used in academic literature to demonstrate directed C-H activation, where the amide oxygen coordinates to the metal catalyst (Rh, Ru, Pd).

CH_Activation Substrate 2-Methylisoquinolin-1-one (Substrate) Coordination Metal-Oxygen Coordination (Directing Group Effect) Substrate->Coordination Binds Catalyst Catalyst [Cp*RhCl2]2 / AgSbF6 (Catalyst System) Catalyst->Coordination CH_Insertion C8-H Activation (Rhodacycle Intermediate) Coordination->CH_Insertion C-H Cleavage Functionalization Coupling with Alkyne/Alkene CH_Insertion->Functionalization Migratory Insertion Product C8-Functionalized 2-Methylisoquinolin-1-one Functionalization->Product Reductive Elimination

Figure 2: The N-methyl group facilitates C-H activation at the C8 position by acting as part of the directing group (DG) system, a reaction pathway less efficient with the free NH due to catalyst poisoning.

References

  • Synthesis of Isocarbostyrils via Rhodium Catalysis Title: Rhodium(III)-Catalyzed C–H Activation/Annulation of Benzamides with Alkynes Source:Journal of Organic Chemistry URL:[Link]

  • Isocarbostyril Alkaloids and Antitumor Activity Title: Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents Source:International Journal of Molecular Sciences (via NCBI) URL:[Link]

  • Tautomerism in Isoquinolinones Title: Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives Source:Molecules (MDPI) URL:[Link]

  • Impact of N-Methylation on Solubility Title: The impact of N-methylation on aqueous solubility and lipophilicity Source:[2][3]Drug Discovery Today URL:[Link]

  • C-H Activation of 2-Methylisoquinolin-1-one Title: Ruthenium-Catalyzed C-8 Functionalization of 1-Phthalazinones and 2-Methylisoquinolin-1-ones Source:Organic Letters URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Functionalization of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

This Application Note provides a comprehensive technical guide for the palladium-catalyzed functionalization of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one , a critical building block in the synthesis of poly(ADP-ribo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the palladium-catalyzed functionalization of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one , a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles.

Executive Summary

The isoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous PARP inhibitors (e.g., analogs of Olaparib, Rucaparib) and kinase inhibitors. The specific derivative 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one presents two distinct halogen handles: a highly reactive vinyl-like bromide at C4 and a metabolically stable, electron-withdrawing fluoride at C7.

This guide details the chemoselective functionalization of the C4-Br position using Palladium(0) catalysis. By exploiting the electronic differentiation between the C4-vinyl bromide and the C7-aryl fluoride, researchers can selectively install aryl, alkynyl, and amino moieties without disturbing the C7-F bond, which is often retained to block metabolic oxidation or enhance binding affinity.

Chemoselectivity & Mechanistic Insight

Electronic Landscape

The substrate contains two halogenated sites. Understanding their reactivity hierarchy is crucial for high-yield synthesis.

  • C4-Position (Bromine): This position behaves electronically like a vinyl bromide embedded in a heteroaromatic system. It is electron-rich due to the enamine-like resonance contribution from the lactam nitrogen (N2). However, it remains the primary site for oxidative addition with Pd(0) due to the weaker C-Br bond compared to C-F.

  • C7-Position (Fluorine): The C-F bond is extremely strong (~116 kcal/mol) and inert to standard Pd-catalyzed conditions (Suzuki, Heck, etc.). It requires specialized activation (e.g., Ni-catalyzed C-F activation or SNAr with strong nucleophiles), making it orthogonal to C4 functionalization.

Reaction Scope Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

ReactionScope Figure 1: Chemoselective functionalization pathways at the C4 position. SM 4-Bromo-7-fluoro- 2-methylisoquinolin-1(2H)-one Prod_Suzuki 4-Aryl/Heteroaryl Derivatives (PARP Pharmacophore) SM->Prod_Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Prod_Sono 4-Alkynyl Derivatives (Rigid Linkers) SM->Prod_Sono Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne Prod_Buch 4-Amino Derivatives (Solubility/H-Bonding) SM->Prod_Buch Buchwald-Hartwig Pd2(dba)3, Xantphos, Amine

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl or heteroaryl groups (e.g., for biaryl pharmacophores).

Rationale: The C4-Br bond is sterically accessible but electronically deactivated by the lactam. Pd(dppf)Cl₂ is the catalyst of choice as the bidentate ferrocenyl ligand prevents catalyst decomposition and accelerates oxidative addition.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: 2M K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2M aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H: ~256/258) and appearance of product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Tip: If the substrate is sterically hindered (e.g., ortho-substituted boronic acids), switch to Pd(PPh₃)₄ or SPhos Pd G2 and use K₃PO₄ as the base.

Protocol B: Sonogashira Coupling

Target: Introduction of alkynyl linkers.

Rationale: Copper co-catalysis is essential here. The reaction requires anaerobic conditions to prevent homocoupling of the alkyne (Glaser coupling).

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.5 equiv

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: DMF or THF (Degassed)

Step-by-Step Procedure:

  • Setup: Charge the substrate, Pd(PPh₃)₂Cl₂, and CuI into a dry pressure tube.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen inhibits this reaction.

  • Addition: Add degassed DMF (0.2 M) followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir at 60–80°C for 6–12 hours.

    • Note: If the alkyne is volatile, use a sealed vessel.

  • Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then water and brine.

  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Target: Introduction of amines (C-N bond formation).

Rationale: The electron-rich nature of the isoquinolinone C4 position makes nucleophilic aromatic substitution (SNAr) difficult. Pd-catalysis is required. Xantphos is preferred for its large bite angle, which facilitates the reductive elimination of the C-N bond.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Primary/Secondary): 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent for 10 minutes to form the active catalyst species.

  • Addition: Add the substrate, amine, and base to the catalyst mixture.

  • Reaction: Heat at 100°C for 12–24 hours.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove insoluble salts and Palladium black.

  • Purification: Concentrate and purify via reverse-phase HPLC or flash chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Conversion Oxidative addition is slow due to electron-rich ring.Switch to more active precatalysts like Pd(tBu₃P)₂ or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Protodebromination Reductive elimination of H-Pd-Ar species (hydrodehalogenation).Ensure solvent is strictly anhydrous (Buchwald). Avoid alcoholic solvents.
Homocoupling (Alkyne) Presence of Oxygen in Sonogashira.Degas solvents vigorously (freeze-pump-thaw). Use an Argon balloon.
C7-F Reactivity Harsh conditions activating the C-F bond.Keep temperature below 120°C. Avoid highly nucleophilic bases like LiHMDS unless necessary.

Safety & Handling

  • 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, lab coat).

  • Palladium Catalysts: Pd-species can be toxic and sensitizing. Handle in a fume hood.

  • Waste: Segregate halogenated organic waste and heavy metal waste (Pd/Cu) streams.

References

  • Isoquinolinone Synthesis: "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity." PMC, 2023.

  • PARP Inhibitor SAR: "On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives." ResearchGate, 2025.

  • Suzuki Coupling Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

  • Buchwald-Hartwig Conditions: "Buchwald-Hartwig Amination." Organic Chemistry Portal.

  • Substrate Analog Data: "7-Bromo-2-methylisoquinolin-1(2H)-one Product Page." Fluorochem.[1][2]

  • Sonogashira Mechanism: "Sonogashira Coupling." Chemistry LibreTexts.

Sources

Application

Application Note: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one as a PARP Inhibitor Scaffold

This Application Note is designed for medicinal chemists and drug discovery biologists. It details the strategic utilization of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one as a specialized scaffold for exploring Poly...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery biologists. It details the strategic utilization of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one as a specialized scaffold for exploring Poly (ADP-ribose) polymerase (PARP) inhibitor chemical space.

Executive Summary & Rationale

The development of PARP inhibitors (PARPi) has revolutionized the treatment of BRCA-mutated malignancies via the mechanism of synthetic lethality.[1] While first-generation inhibitors (e.g., Olaparib, Rucaparib) rely on a conserved nicotinamide-mimic pharmacophore containing a free lactam (NH-CO), the exploration of N-methylated scaffolds like 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one represents a critical frontier in defining selectivity profiles and novel binding modes.

This scaffold offers three distinct structural advantages for library generation:

  • 4-Bromo Handle: A high-reactivity vector for Suzuki-Miyaura cross-coupling, allowing the attachment of "Western" pharmacophore tails (e.g., piperazine-benzamides) that extend into the adenosine-binding pocket or solvent front.

  • 7-Fluoro Substituent: Enhances metabolic stability (blocking C7 oxidation) and modulates the electronic properties of the aromatic core, potentially influencing

    
    -stacking interactions with Tyr1224 (PARP1 numbering).
    
  • 2-Methyl (N-Me) Motif: Acts as a mechanistic probe. While classical PARPi require an N-H donor for hydrogen bonding with Gly863, the N-methyl group blocks this interaction, making this scaffold ideal for developing isoform-selective inhibitors (e.g., targeting PARP family members with larger hydrophobic pockets) or serving as a stringent negative control in SAR studies.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

PARP_Scaffold_SAR Scaffold 4-Bromo-7-fluoro- 2-methylisoquinolin-1(2H)-one Br_Handle 4-Bromo Position (Synthetic Vector) Scaffold->Br_Handle Functionalization F_Sub 7-Fluoro Position (Metabolic Shield) Scaffold->F_Sub Optimization N_Me 2-Methyl (N-Me) (Selectivity Probe) Scaffold->N_Me Differentiation Target_Interaction Solvent Front / Adenosine Pocket (Solubility & Potency) Br_Handle->Target_Interaction Suzuki Coupling Metabolic_Stab Blocks P450 Oxidation (Modulates pKa) F_Sub->Metabolic_Stab Electronic Effect Binding_Mode Disrupts Gly863 H-Bond (Probes Non-Canonical Binding) N_Me->Binding_Mode Steric Block

Caption: SAR map detailing the functional roles of the 4-Br, 7-F, and 2-Me motifs in PARP inhibitor design.

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: Functionalize the C4 position to create a library of potential inhibitors. Reaction Type: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.

Materials
  • Scaffold: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one (1.0 eq).

  • Boronic Acid/Ester: Aryl or Heteroaryl boronate (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology
  • Preparation: In a nitrogen-purged reaction vial, combine the Scaffold (100 mg, 0.41 mmol), Boronic Acid (0.49 mmol), and Base (Cs₂CO₃, 400 mg).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (17 mg, 0.02 mmol) quickly to minimize air exposure. Seal the vial with a crimp cap/septum.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Scaffold - Br + Boronate fragment).

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Partition filtrate between EtOAc and Water. Wash organic layer with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10) depending on the polarity of the coupled tail.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) and HRMS.

Protocol B: Biochemical Validation (PARP1 Inhibition)

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized analogs. Note on N-Methylation: Expect reduced potency compared to NH-analogs. If IC₅₀ > 10 µM, the compound acts as a negative control or requires testing against other PARP isoforms (e.g., Tankyrase).

Assay Principle

A chemiluminescent ELISA-like assay measuring the incorporation of biotinylated ADP-ribose onto histone substrates.

Reagents
  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Histone mixture coated on 96-well plates.

  • Co-factor: Biotinylated NAD+ / Activated DNA.

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Workflow
  • Compound Dilution: Prepare 3-fold serial dilutions of the synthesized compounds in DMSO (Top concentration: 100 µM). Final DMSO concentration in assay < 1%.

  • Enzyme Reaction:

    • Add 50 µL of PARP1 enzyme buffer to histone-coated wells.

    • Add compound dilutions. Incubate for 15 min at RT.

  • Initiation: Add 25 µL of PARP Cocktail (Biotin-NAD+ and activated DNA).

  • Incubation: Incubate for 60 minutes at RT.

  • Washing: Wash plate 3x with PBS-T (0.05% Tween-20).

  • Detection:

    • Add Streptavidin-HRP (1:1000 dilution). Incubate 30 min.

    • Wash 3x with PBS-T.

    • Add Chemiluminescent Substrate. Read Luminescence immediately.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine IC₅₀.

Protocol C: Cellular Mechanism of Action (PARylation)

Objective: Confirm if the compound engages the target inside the cell (Target Engagement).

Workflow Diagram

Cellular_Workflow Step1 Seed HeLa/MDA-MB-436 Cells (10k cells/well) Step2 Treat with Compound (1 hour pre-incubation) Step1->Step2 Step3 Induce DNA Damage (H2O2 or MMS, 10 min) Step2->Step3 Step4 Fixation & Permeabilization (Methanol/Acetone) Step3->Step4 Step5 Immunofluorescence Staining (Anti-PAR polymer antibody) Step4->Step5 Step6 High-Content Imaging (Quantify Nuclear PAR Intensity) Step5->Step6

Caption: Workflow for assessing cellular PARylation inhibition following DNA damage induction.

Critical Steps
  • Induction: Use 1 mM H₂O₂ for 10 minutes to induce massive PARP activation.

  • Control: Include Olaparib (1 µM) as a positive control (complete PAR ablation) and DMSO as a negative control (high PAR signal).

  • Interpretation:

    • If the 2-Methyl scaffold analog shows no reduction in PAR signal, it confirms the N-Me group prevents effective binding in the catalytic pocket (validating it as a negative control).

    • If PAR signal decreases , the compound engages PARP via a non-canonical mode or metabolic demethylation has occurred (rare).

Comparison Data & Specifications

Feature4-Br-7-F-2-Me-IQ (This Scaffold)4-Br-7-F-IQ (Nor-methyl Analog)Olaparib (Reference)
H-Bond Donor No (N-Methyl blocks)Yes (Lactam NH)Yes (Lactam NH)
Primary Target Mechanism Probe / Tankyrase?PARP1 / PARP2PARP1 / PARP2
Metabolic Stability High (7-F + N-Me)ModerateModerate
Key Use Case Selectivity Libraries, Negative ControlsPotent Inhibitor SynthesisClinical Drug

References

  • PARP Pharmacophore Modeling: Zhu, H., et al. "Structure-based design of novel PARP-1 inhibitors."[2] Journal of Medicinal Chemistry, 2010. Link (General reference for Isoquinolinone binding).

  • N-Methylation Effects: Griffin, R. J., et al. "Resistance-modifying agents.[3] 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)."[3] Journal of Medicinal Chemistry, 1998. Link (Establishes that N-methylation of the lactam generally abolishes PARP1 activity).

  • Scaffold Source: PubChem Compound Summary for CID 1207448-47-2. "4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one". Link

  • Synthetic Lethality Context: Farmer, H., et al. "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy."[1][4][5] Nature, 2005. Link

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-isoquinolinone Derivatives

Introduction: The Strategic Importance of 4-Amino-isoquinolinone Scaffolds The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-isoquinolinone Scaffolds

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active compounds.[1] The introduction of an amino group at the C4 position opens up a vast chemical space for the development of novel therapeutics, as this functionality can serve as a key pharmacophore or a versatile handle for further derivatization. Traditional methods for the synthesis of such compounds often require harsh conditions or multi-step sequences. The adve of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds, offering a mild and highly versatile methodology.[2] This reaction enables the direct coupling of an aryl halide with a primary or secondary amine, demonstrating remarkable functional group tolerance and broad substrate scope.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 4-bromo-isoquinolinone derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting suboptimal reactions. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 4-bromo-isoquinolinone. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions with the substrate.[5]

  • Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the arylated amine is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands on the palladium center are known to facilitate this step.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br (4-Bromo-isoquinolinone) Amido Palladium-Amido Complex OxAdd->Amido + Amine (R2NH) - Base-H+Br- Amido->Pd0 Reductive Elimination Product 4-Amino-isoquinolinone (Ar-NR2) Amido->Product ArylHalide 4-Bromo-isoquinolinone Amine Primary or Secondary Amine Base Base

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: A Starting Point for Optimization

The following protocol provides a robust starting point for the Buchwald-Hartwig amination of a generic 4-bromo-isoquinolinone derivative. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate combination.

Materials and Reagents:
  • 4-Bromo-isoquinolinone derivative (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv) or a pre-catalyst like Pd₂(dba)₃ (0.01-0.025 equiv)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand) (1.2-1.5 times the moles of Pd)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Reagents and materials for workup and purification (e.g., Celite®, ethyl acetate, brine, silica gel for column chromatography)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-isoquinolinone derivative, the palladium precursor, the phosphine ligand, and the base.

    • Scientist's Note: The order of addition can be critical. It is often recommended to add the solid reagents first, followed by evacuation and backfilling with an inert gas multiple times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent to the flask via syringe.

    • Finally, add the amine to the reaction mixture via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-isoquinolinone derivative.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: Substrate, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent amine Add Amine solvent->amine reaction Heat and Stir (80-110 °C) amine->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Workup: Cool, Dilute, Filter monitor->workup Complete extraction Extraction and Washing workup->extraction purification Purification: Column Chromatography extraction->purification product Pure Product purification->product

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.

Data Presentation: Key Reaction Parameters for Optimization

The success of the Buchwald-Hartwig amination on 4-bromo-isoquinolinone derivatives is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides a rationale for their selection, offering a starting point for reaction optimization.

ParameterRecommended Starting Conditions & VariationsRationale & Field-Proven Insights
Palladium Precursor Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%)Pd(OAc)₂ is often a cost-effective choice, while Pd₂(dba)₃ can be more reactive. Pre-catalysts that generate the active Pd(0) species more cleanly are also excellent options.[5]
Ligand Xantphos, BINAP, DavePhos, RuPhos (1.2-1.5 eq. to Pd)The choice of ligand is critical. Bulky, electron-rich phosphine ligands generally accelerate the reductive elimination step. For heteroaromatic substrates, ligands like Xantphos and Buchwald's biarylphosphines often give good results.[6]
Base NaOtBu, Cs₂CO₃, K₃PO₄ (1.5-2.5 eq.)Strong, non-nucleophilic bases are required. NaOtBu is a common choice for its high reactivity. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be advantageous, though they may require higher reaction temperatures.[5]
Solvent Toluene, Dioxane, THFThe solvent must be anhydrous and degassed. Toluene and dioxane are frequently used due to their high boiling points and ability to dissolve the reactants.[7]
Temperature 80-110 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or products.[5]
Amine Primary or Secondary Alkyl/Aryl Amines (1.2-1.5 eq.)An excess of the amine is typically used to ensure complete consumption of the bromo-isoquinolinone. The nature of the amine (steric hindrance, nucleophilicity) will influence the optimal reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (improper generation of Pd(0))- Insufficiently inert atmosphere (oxygen deactivates the catalyst)- Poor choice of ligand or base- Low reaction temperature- Use a pre-catalyst or ensure proper pre-activation of the Pd(II) source.- Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use proper Schlenk techniques.- Screen different ligands and bases (see table above).- Increase the reaction temperature in increments.
Formation of Side Products - Hydrodehalogenation (replacement of Br with H)- Dimerization of the starting material- This can be caused by β-hydride elimination from the amido complex. A different ligand might suppress this side reaction.- Lowering the catalyst loading or changing the ligand can sometimes mitigate dimerization.
Decomposition of Starting Material or Product - Reaction temperature is too high- The chosen base is too strong for the substrate- Lower the reaction temperature.- Switch to a milder base such as Cs₂CO₃ or K₃PO₄.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 4-amino-isoquinolinone derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of novel compounds with significant potential in drug discovery and development. The protocol and insights provided in this application note serve as a solid foundation for the successful implementation and optimization of this important transformation.

References

  • Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. Journal of Organic Chemistry, 2007. [Link]

  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 2010. [Link]

  • Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones via a tandem reaction of arynes and oxazoles. Organic Chemistry Frontiers, 2018. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers, 2018. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. ResearchGate, 2020. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 2008. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 1997. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube, 2025. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2012. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science, 2019. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 2014. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight, 2024. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest, 2021. [Link]

Sources

Application

Application Note: Medicinal Chemistry of Fluoro-Isoquinolinone Intermediates

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and biological application of fluoro-isoquinolinone intermediates, specifically focusin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and biological application of fluoro-isoquinolinone intermediates, specifically focusing on their role in targeting DNA repair mechanisms (PARP) and cytoskeletal regulation (ROCK).

Executive Summary

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors, Rho-kinase (ROCK) inhibitors, and novel anticancer agents. The strategic incorporation of fluorine into this scaffold—specifically at the 5-, 6-, or 7-positions—offers critical advantages:

  • Metabolic Stability: Blocking cytochrome P450 oxidation sites (metabolic soft spots).

  • Electronic Modulation: Influencing the pKa of the lactam functionality, thereby altering hydrogen bond donor/acceptor capability.

  • Conformational Locking: Exploiting the gauche effect or steric bulk (

    
     F ≈ 1.47 Å vs H ≈ 1.20 Å) to enforce bioactive conformations.
    

This guide provides validated protocols for the synthesis of these intermediates and analyzes their application in high-value therapeutic targets.

Strategic Applications in Drug Design

Case Study: PARP Inhibitors and Synthetic Lethality

Isoquinolinone derivatives are potent inhibitors of PARP-1 and PARP-2.[1] The lactam motif mimics the nicotinamide moiety of NAD+, the cofactor for PARP enzymes.

  • The Fluorine Advantage: In inhibitors like NMS-P914 , the isoquinolinone core forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP catalytic pocket. Fluorination of the scaffold can enhance lipophilicity (

    
    ) for better blood-brain barrier penetration—crucial for treating glioblastomas—while preventing oxidative metabolism on the carbocyclic ring.
    
Case Study: Rho-Kinase (ROCK) Inhibitors

Fasudil, a classic ROCK inhibitor, utilizes an isoquinoline core.[2] Next-generation analogs leverage 5-fluoroisoquinolin-1(2H)-one intermediates.

  • Mechanism: The fluorine atom at C5 induces a dipole that can interact with orthogonal carbonyls in the ATP-binding pocket, improving selectivity over PKA and PKC isoforms.

Visualizing the Mechanism: PARP Inhibition

The following diagram illustrates the "Synthetic Lethality" mechanism utilized by fluoro-isoquinolinone PARP inhibitors in BRCA-deficient cancer cells.

PARP_Mechanism SSB Single-Strand DNA Break PARP PARP Enzyme Recruited SSB->PARP Recognizes Trapping PARP Trapped on DNA PARP->Trapping Inhibitor binds NAD+ pocket Inhibitor Fluoro-Isoquinolinone Inhibitor Inhibitor->Trapping Replication Replication Fork Collapse Trapping->Replication Stalls Fork DSB Double-Strand Break (DSB) Replication->DSB HR_Competent Normal Cell (HR Functional) DNA Repaired DSB->HR_Competent Homologous Recombination HR_Deficient Cancer Cell (BRCA Mutant) No HR Repair -> Apoptosis DSB->HR_Deficient NHEJ Failure

Caption: Synthetic lethality pathway where fluoro-isoquinolinone inhibitors trap PARP, leading to selective apoptosis in BRCA-deficient cells.

Experimental Protocols

Protocol A: Green Synthesis of 6-Fluoroisoquinolin-1(2H)-one

Context: Traditional Bischler–Napieralski cyclizations often require harsh acidic conditions. This modern protocol utilizes Rhodium(III)-catalyzed C-H activation, offering high regioselectivity and atom economy.[3]

Reagents:

  • 4-Fluoro-N-methoxybenzamide (Substrate)[3]

  • Vinylene carbonate (Acetylene surrogate)[3]

  • [Cp*RhCl₂]₂ (Catalyst)[3]

  • NaOAc (Base)

  • Ethanol (Solvent)[3]

Step-by-Step Methodology:

  • Preparation: In an oven-dried screw-capped reaction tube, charge 4-Fluoro-N-methoxybenzamide (0.2 mmol, 1.0 equiv) and Vinylene carbonate (0.4 mmol, 2.0 equiv).

  • Catalyst Addition: Add [Cp*RhCl₂]₂ (2.5 mol%) and NaOAc (1.0 equiv).[3]

  • Solvation: Add biomass-derived Ethanol (1.0 mL). Note: Ethanol is critical for the "green" profile and solubility.

  • Reaction: Seal the tube and stir at room temperature (25 °C) for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The N-methoxy amide spot should disappear.

  • Workup: Dilute the mixture with dichloromethane (DCM) and wash with saturated NaHCO₃.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel) to yield 6-fluoroisoquinolin-1(2H)-one .

Expected Yield: 88% Validation: ¹H NMR should show the distinct lactam NH signal (~11.0 ppm) and the C3/C4 alkene protons.

Protocol B: Functionalization of 5-Fluoroisoquinoline

Context: For ROCK inhibitors, the 5-fluoro isomer is often required. This route converts commercially available isoquinoline to the 5-fluoro derivative via a diazonium intermediate.[4]

Step-by-Step Methodology:

  • Bromination: Treat isoquinoline with N-Bromosuccinimide (NBS) in concentrated H₂SO₄ at 0 °C to yield 5-bromoisoquinoline.

    • Why: Electrophilic aromatic substitution favors the 5-position in highly acidic media due to the protonated nitrogen deactivating the pyridine ring.

  • Amination: Perform a Buchwald-Hartwig amination or copper-catalyzed reaction to convert 5-bromo to 5-aminoisoquinoline.

  • Balz-Schiemann Reaction:

    • Cool a solution of 5-aminoisoquinoline in HBF₄/NaNO₂ to 0 °C to form the diazonium tetrafluoroborate salt.

    • Gently heat the isolated salt to induce thermal decomposition (

      
       evolution), yielding 5-fluoroisoquinoline .
      
  • Oxidation to Isoquinolinone: Treat the 5-fluoroisoquinoline with m-CPBA to form the N-oxide, followed by rearrangement with acetic anhydride or treatment with phosphoryl chloride (

    
    ) and subsequent hydrolysis to generate the 5-fluoroisoquinolin-1(2H)-one .
    

Comparative Data Analysis

The following table contrasts synthetic routes for accessing fluoro-isoquinolinone scaffolds, aiding in process selection based on available resources and scale.

Synthetic RouteCatalyst/ReagentsKey AdvantageLimiting FactorTypical Yield
Rh(III) C-H Activation [Cp*RhCl₂]₂ / Vinylene CarbonateRoom temp, Green solvent (EtOH), High RegioselectivityCost of Rh catalyst85-92%
Co(III) Catalysis Co(dpm)₂ / AlkynesLower cost metal, uses fluoroalkyl alkynesHigh temperature often required60-80%
Bischler–Napieralski POCl₃ / P₂O₅Scalable, classical reagentsHarsh conditions, poor functional group tolerance40-65%
Balz-Schiemann HBF₄ / NaNO₂Access to specific isomers (e.g., C5)Multi-step, safety risks (diazonium salts)50-70% (overall)

Synthesis Workflow Visualization

This diagram outlines the decision tree for synthesizing specific fluoro-isoquinolinone isomers based on the starting material availability.

Synthesis_Workflow Benzamide N-Methoxybenzamide (Para-Fluoro) Rh_Cat Rh(III) C-H Activation + Vinylene Carbonate Benzamide->Rh_Cat Isoquinoline Isoquinoline (Commercial) Bromination Nitration/Bromination (Electrophilic Sub) Isoquinoline->Bromination Prod_6F 6-Fluoroisoquinolin-1(2H)-one (PARP Scaffold) Rh_Cat->Prod_6F Regioselective Fluorination Balz-Schiemann (NH2 -> N2+ -> F) Bromination->Fluorination Prod_5F 5-Fluoroisoquinolin-1(2H)-one (ROCK Scaffold) Fluorination->Prod_5F Multi-step

Caption: Synthetic decision tree comparing C-H activation vs. classical functionalization routes.

References

  • Kumon, T., et al. (2021).[5] "Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones." The Journal of Organic Chemistry. Link

  • BenchChem Application Note. (2025). "Green Chemistry Approaches to 1(2H)-Isoquinolinone Synthesis: Application Notes and Protocols." Link

  • Lupin Ltd. (2020).[6] "Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents."[6] Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Guide. (2025). "Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives." Link

  • MDPI. (2018). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules. Link

Sources

Method

Application Note: High-Fidelity Lithiation Protocol for 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

Executive Summary This guide details the protocol for the regioselective lithiation of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one . This scaffold is a critical pharmacophore in the development of PARP inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective lithiation of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one . This scaffold is a critical pharmacophore in the development of PARP inhibitors and other polycyclic therapeutics.[1] The presence of the C4-bromide, combined with the C7-fluorine and the lactam core, presents a unique chemoselective challenge: balancing rapid Lithium-Halogen Exchange (Li-Hal) against competing Directed ortho-Metalation (DoM) and nucleophilic addition to the carbonyl.

This protocol utilizes a cryogenic


-Butyllithium (

-BuLi) exchange strategy to exclusively target the C4 position, enabling the introduction of diverse electrophiles (formyl, carboxyl, alkyl) with high fidelity.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

The substrate contains three potential reactive sites for an organolithium reagent. Understanding the kinetic hierarchy is essential for success:

  • C4-Bromide (Target): The C-Br bond is the most kinetically labile site.[1] At -78°C, Li-Br exchange is virtually diffusion-controlled, proceeding via an "ate" complex intermediate.

  • C8-Proton (Competitor): The C7-Fluorine and C1-Carbonyl (via the amide) exert a combined inductive effect, acidifying the C8-H. While thermodynamically favorable, deprotonation (DoM) has a higher activation energy than Li-Hal exchange.[1]

  • C1-Carbonyl (Hazard): The lactam carbonyl is susceptible to nucleophilic attack.[1] The N-methyl group provides steric protection, and the cryogenic temperature (-78°C) kinetically suppresses this pathway in favor of the faster exchange.

Scientist’s Note: The key to this protocol is temperature control . Warming the reaction mixture before quenching can induce anion migration (the "Halogen Dance") or allow the C4-lithio species to deprotonate the C8 position, leading to regioisomeric mixtures.[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the requisite conditions to enforce the desired C4-lithiation.

ReactionPathways SM 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one nBuLi n-BuLi (1.1 equiv) THF, -78°C SM->nBuLi C4_Li C4-Lithio Species (Kinetic Product) nBuLi->C4_Li Fast Exchange (k1 >> k2, k3) C8_Li C8-Lithio Species (Thermodynamic Byproduct) nBuLi->C8_Li DoM (Slow at -78°C) Add_Prod C1-Alkylated (Nucleophilic Attack) nBuLi->Add_Prod Attack (Slow at -78°C) C4_Li->C8_Li Warming (> -40°C) Anion Migration Final C4-Functionalized Product C4_Li->Final Electrophile (E+)

Figure 1: Kinetic hierarchy of lithiation pathways. Green path indicates the desired protocol trajectory.

Experimental Protocol

Reagents & Equipment
  • Substrate: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one (Dry, >98% purity).

  • Organolithium:

    
    -Butyllithium (1.6 M or 2.5 M in hexanes).[1] Titrate before use.
    
  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

  • Atmosphere: Dry Nitrogen or Argon.[1]

  • Vessel: Flame-dried Schlenk flask or 3-neck RBF with internal thermometer.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Cool under a stream of nitrogen.

  • Charge the flask with 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one (1.0 equiv, e.g., 256 mg, 1.0 mmol).

  • Add Anhydrous THF (10 mL, 0.1 M concentration).

    • Note: Ensure complete dissolution.[1] If solubility is poor, mild sonication is permitted before cooling.[1]

Step 2: Cryogenic Lithiation

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to equilibrate for 15 minutes.

  • Add

    
    -BuLi  (1.1 equiv, 1.1 mmol) dropwise via syringe over 5–10 minutes.
    
    • Rate: Addition should be slow enough to prevent the internal temperature from rising above -70°C.[1][2]

    • Observation: A color change (often to yellow or orange) indicates the formation of the aryl lithium species.[1]

  • Stir at -78°C for exactly 30 minutes .

    • Critical: Do not extend beyond 45 minutes to minimize risk of scrambling.

Step 3: Electrophilic Trapping

  • Add the Electrophile (1.2–1.5 equiv) neat or dissolved in minimal THF (if solid) dropwise.[1]

    • Common Electrophiles: DMF (for aldehyde), CO₂ (gas or dry ice pellet for acid), MeI (for methyl), I₂ (for iodide).[1]

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

Step 4: Quench & Workup

  • Quench with Saturated NH₄Cl (aq) (5 mL).

  • Dilute with Ethyl Acetate (EtOAc) and water.[1][3]

  • Separate phases.[1][4] Extract aqueous layer with EtOAc (3 x 10 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Data Presentation & Troubleshooting

Expected Outcomes vs. Electrophile

The following table summarizes typical yields and conditions for C4-functionalization of isoquinolinones.

Electrophile (E+)Product TypeEquivNotesExpected Yield
DMF Aldehyde (-CHO)1.5Add neat. Warm to RT slowly.75-85%
CO₂ (s) Carboxylic Acid (-COOH)ExcessAdd crushed dry ice to reaction.[1]65-75%
MeI Methyl (-CH₃)1.2Very fast reaction.[1]80-90%
I₂ Iodide (-I)1.2Dissolve I₂ in THF first.[1]85-95%
B(OiPr)₃ Boronic Ester1.5Pre-cool borate before addition.[1]60-70%
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is C1-Alkylated Product Present? Check1->Check2 No Sol1 Increase n-BuLi to 1.2 eq Check dryness of THF Check1->Sol1 Yes Check3 Is C8-Functionalized Product Present? Check2->Check3 No Sol2 Lower Temp (-78°C strictly) Switch to t-BuLi (2.2 eq) at -100°C Check2->Sol2 Yes Sol3 Reduce Lithiation Time (<20 min) Ensure Temp < -70°C Check3->Sol3 Yes

Figure 2: Diagnostic workflow for reaction optimization.

Safety & Handling

  • Organolithiums: Pyrophoric.[1] Handle only under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.[1]

  • Solvents: THF can form peroxides; ensure it is peroxide-free and distilled.[1]

  • Waste: Quench all lithium residues with isopropanol before disposal.[1]

References

  • Metal–Halogen Exchange (General Review)

    • Bailey, W. F.; Patricia, J. J.[1][5] "The Mechanism of the Lithium–Halogen Exchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1–46.[1] Link[1]

  • Isoquinolinone Synthesis & Reactivity

    • Fisher, L. E.; Muchowski, J. M.; Clark, R. D.[1] "Novel Routes to Ortho-Substituted Primary Benzamide Derivatives and N-Unsubstituted Isoquinolin-1(2H)-ones." Canadian Journal of Chemistry, 1992 .[1] (Demonstrates lithiation of amide precursors to form isoquinolinones).

  • Handling Organolithiums

    • Schwindt, M. A.; Lehrman, J. R.[1] "Safe Handling of Organolithium Compounds in the Laboratory." Organic Process Research & Development, 2004 , 8, 1072.[1] Link[1]

  • Halogen Dance/Migration

    • Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review."[1] Chemical Society Reviews, 2007 , 36, 1046–1057.[1] Link[1]

  • Turbo Grignard Alternative (For sensitive substrates)

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333–3336.[1] Link[1]

Sources

Application

Application Note: Sonogashira Coupling of 4-Bromo-isoquinolin-1(2H)-one

Executive Summary & Strategic Importance The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for PARP inhibitors (e.g., Rucaparib analogues), JNK inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for PARP inhibitors (e.g., Rucaparib analogues), JNK inhibitors, and various anti-tumor agents. The introduction of alkynyl groups at the C4 position is a critical synthetic node, allowing access to diverse chemical space through subsequent cyclizations or functionalizations.

This guide addresses the specific challenges of performing Sonogashira cross-coupling on 4-bromo-isoquinolin-1(2H)-one . Unlike simple aryl halides, this substrate presents unique electronic properties (electron-deficient pyridone ring) and solubility challenges (lactam hydrogen bonding) that require tailored protocols for high reproducibility.

Mechanistic Insight & Substrate Analysis

The Substrate: 4-Bromo-isoquinolin-1(2H)-one

The C4-position of the isoquinolinone is inherently electron-deficient due to the conjugation with the C1-carbonyl. This makes the C-Br bond highly susceptible to Oxidative Addition by Pd(0), often more so than electron-rich aryl bromides.

Critical Consideration (The "Lactam Problem"): The free N-H of the lactam moiety (


) can act as a catalyst poison or compete for coordination. Furthermore, the strong intermolecular hydrogen bonding of the free lactam significantly reduces solubility in non-polar solvents (Toluene, THF), often necessitating polar aprotic solvents (DMF, DMSO) or N-protection prior to coupling.
The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The addition of Copper(I) iodide accelerates the reaction via the formation of a copper-acetylide species, which transmetallates to Palladium more rapidly than the free alkyne.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining for Cl, not Br) Pd0->OxAdd + 4-Br-Isoquinolinone PdII_Ar Pd(II)(Isoq)(Br)L2 (Intermediate A) OxAdd->PdII_Ar TransMet Transmetallation (+ Cu-Acetylide) PdII_Ar->TransMet PdII_ArAlk Pd(II)(Isoq)(Alkynyl)L2 (Intermediate B) TransMet->PdII_ArAlk - CuBr RedElim Reductive Elimination (Product Release) PdII_ArAlk->RedElim RedElim->Pd0 + Product CuI CuI (Pre-catalyst) Cu_Acet Cu-Acetylide (Active Nucleophile) CuI->Cu_Acet + Alkyne + Base Cu_Acet->TransMet Feeds Main Cycle

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that for 4-bromoisoquinolinone, the oxidative addition is facilitated by the electron-withdrawing carbonyl.

Pre-Reaction Decision: To Protect or Not?

Before starting, determine if N-protection is feasible. This is the single biggest factor in yield consistency.

  • Path A: N-Protected (Recommended): Alkylating the nitrogen (e.g., N-Methyl, N-Benzyl, N-SEM) removes the acidic proton, improves solubility in THF/Dioxane, and prevents catalyst poisoning.

  • Path B: Unprotected (Direct): Feasible but requires polar solvents (DMF/DMSO) and often higher temperatures.

Protocol A: High-Fidelity Standard Method (N-Protected)

Best for: Drug discovery scaffolds where high yield and ease of purification are paramount.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: N-substituted-4-bromo-isoquinolin-1(2H)-one (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

  • Base: Triethylamine (Et3N) or Diethylamine (Et2NH) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Charging: Add the N-protected isoquinolinone, Pd(PPh3)2Cl2, and CuI to the flask.

    • Note: If the alkyne is a solid, add it now. If liquid, add in step 4.

  • Degassing: Cap the flask. Evacuate and backfill with Argon (3 cycles). This is crucial to prevent Glaser Homocoupling (alkyne dimerization), which is accelerated by O2.

  • Solvent Addition: Syringe in the degassed solvent (THF or DMF) and the Base (Et3N). Add liquid alkyne now.

  • Reaction: Heat the mixture to 60°C .

    • Monitoring: Check TLC after 2 hours. Most reactions complete within 4-6 hours.

    • Visual Check: The reaction usually turns dark brown/black. A persistent green color may indicate inactive Cu(II) species due to oxidation.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Critical Step: If using DMF, wash with 5% LiCl solution to effectively remove DMF from the organic layer.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Direct Coupling of Unprotected Lactams

Best for: Late-stage functionalization where protection/deprotection is inefficient.

Reagents & Modifications[1][2][3][7][8][10]
  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (often more robust for polar substrates).

  • Solvent: DMF is mandatory due to solubility.

  • Temperature: Higher temperatures often required (80-100°C ).[1]

Step-by-Step Procedure
  • Charging: Add 4-bromo-isoquinolin-1(2H)-one (1.0 equiv), Pd(dppf)Cl2 (5 mol%), and CuI (5 mol%).

  • Degassing: Rigorous degassing is required (Argon balloon).

  • Solvent/Base: Add anhydrous DMF and Et3N (4.0 equiv). The excess base helps solubilize the lactam via temporary deprotonation/equilibrium.

  • Reaction: Heat to 90°C.

    • Note: Reaction times are typically longer (12-18 hours).

  • Workup:

    • The product is likely polar. Do not use simple Hexane/EtOAc extraction if the product precipitates.

    • Precipitation Method: Pour the reaction mixture into ice-water. If the product precipitates, filter and wash with water and cold ether. This often yields sufficiently pure product without chromatography.

Optimization & Troubleshooting Guide

Solvent & Base Screening Data (Typical Trends)
SolventBaseTempYield (N-Me)Yield (N-H)Notes
THF Et3N60°C92% <10%N-H substrate insoluble in THF.
DMF Et3N80°C88%75% Best general condition for unprotected.
Toluene Piperidine90°C85%<5%Good for lipophilic N-protected analogs.
MeCN K2CO380°C60%40%Inorganic bases are less effective here.
Troubleshooting Table
ProblemDiagnosisSolution
Low Conversion Catalyst poisoning or poor solubility.Switch to DMF; Increase temp to 90°C; Add 5 mol% extra PPh3 to stabilize Pd.
Homocoupling (Alkyne-Alkyne) Oxygen presence.Degas solvents by sparging with Argon for 15 mins. Add alkyne slowly via syringe pump.
Product is stuck in DMF Poor extraction.Use 5% LiCl wash or distill off DMF (high vac) before extraction.
Black Precipitate (Pd black) Catalyst decomposition.Reaction is too hot or ligand is insufficient. Lower temp or switch to Pd(dppf)Cl2.

Experimental Workflow Diagram

Workflow Start Start: 4-Bromo-isoquinolinone CheckN Is Nitrogen Protected? Start->CheckN YesProt Yes (N-Me, N-Bn) CheckN->YesProt High Solubility NoProt No (Free N-H) CheckN->NoProt Low Solubility SolvTHF Solvent: THF or Toluene Temp: 60°C YesProt->SolvTHF Reaction Add Pd(PPh3)2Cl2 / CuI / Et3N Degas thoroughly SolvTHF->Reaction SolvDMF Solvent: DMF (Required) Temp: 80-100°C NoProt->SolvDMF SolvDMF->Reaction Monitor Monitor TLC (2-6h) Reaction->Monitor WorkupCheck Product Soluble in EtOAc? Monitor->WorkupCheck Extract Std. Extraction (Wash w/ LiCl if DMF) WorkupCheck->Extract Yes Precip Pour into Ice Water Filter Precipitate WorkupCheck->Precip No (Polar) Final Final Purification (Column/Recryst) Extract->Final Precip->Final

Figure 2: Decision tree for selecting reaction conditions based on N-substitution status.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Kundu, N. G., et al. (1999). Palladium-Catalyzed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Aryl(alkyl)ideneisoindolin-1-ones. Journal of Organic Chemistry, 64(14), 5302–5304.

  • Maes, B. U. W., et al. (2005). Synthesis of 4-substituted isoquinolin-1(2H)-ones via Suzuki–Miyaura and Sonogashira cross-coupling reactions. Tetrahedron, 61(4), 983-989. (Demonstrates reactivity of the 4-bromo lactam scaffold).

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1433–1436.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

Welcome to the technical support center for the synthesis of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic strategy for 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one?

A common and logical approach involves a three-stage process: constructing the core 7-fluoro-isoquinolin-1(2H)-one ring system, followed by regioselective bromination at the C4 position, and concluding with N-methylation. The precise order of the latter two steps can be varied, but bromination is often performed before N-methylation to avoid potential side reactions on the N-methyl group.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Stage 1: Isoquinolinone Formation cluster_1 Stage 2: Electrophilic Bromination cluster_2 Stage 3: N-Methylation A Starting Materials (e.g., fluorinated phenylacetic acid derivative) B Cyclization/Ring Formation A->B C 7-fluoro-isoquinolin-1(2H)-one B->C E Regioselective Bromination C->E D Brominating Agent (e.g., NBS) D->E F 4-Bromo-7-fluoro-isoquinolin-1(2H)-one E->F H N-Methylation F->H G Methylating Agent (e.g., MeI, DMS) G->H I Final Product: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one H->I

Caption: Proposed synthetic pathway for 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one.

Q2: What are the primary challenges I should anticipate with this synthesis?

The main hurdles are typically:

  • Regioselectivity during Bromination: The isoquinolinone ring has multiple potential sites for electrophilic aromatic substitution. Directing the bromine atom specifically to the C4 position while avoiding substitution on the benzene ring requires careful control of reaction conditions. The electron-donating nature of the lactam oxygen and the directing effects of the fluorine atom must be considered.

  • Over-bromination: The activated nature of the isoquinolinone system can lead to the formation of di- or poly-brominated byproducts, especially with harsh brominating agents or extended reaction times.[1]

  • N-Methylation Efficiency: While typically straightforward, N-methylation of the lactam nitrogen can sometimes be sluggish or result in side reactions (like O-methylation) depending on the choice of base and methylating agent.[2]

  • Purification: Separating the desired product from starting materials, regioisomers, and over-brominated species can be challenging and may require careful chromatographic purification.[1][3]

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific issues you may encounter during the synthesis.

Section 1: Bromination of 7-fluoro-isoquinolin-1(2H)-one

Problem 1: Low to no conversion of starting material.

Potential Cause Troubleshooting & Optimization Strategy
1. Insufficiently reactive brominating agent. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for activated systems as it provides a low, steady concentration of bromine, which can improve selectivity.[1] If NBS is ineffective, a more reactive system like Br₂ in acetic acid or a Lewis acid catalyst could be explored, but with caution to avoid over-bromination.
2. Low reaction temperature. Electrophilic aromatic substitutions require sufficient activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor the reaction closely by TLC to find the optimal balance between reaction rate and byproduct formation. Some brominations of related heterocycles are performed at elevated temperatures (e.g., 80-130°C).[4][5]
3. Inappropriate solvent. The solvent can significantly impact the reaction. Chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common choices.[6][7] Ensure your starting material is fully dissolved.

Problem 2: Formation of multiple products (poor regioselectivity).

Potential Cause Troubleshooting & Optimization Strategy
1. Reaction conditions favor multiple isomers. The C4 position is electronically favored for substitution, but other positions can also react. To enhance C4 selectivity: • Lower the Temperature: Running the reaction at 0°C or even lower can increase selectivity by favoring the product with the lowest activation energy barrier.[1] • Solvent Choice: Less polar solvents can sometimes improve regioselectivity.[1] • Slow Addition: Add the brominating agent (e.g., NBS) portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the most activated site.
2. Over-bromination leading to di-bromo products. This occurs when the brominating agent is in excess or the reaction proceeds for too long. • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[1][7] • Monitor Closely: Track the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized.

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check_conversion [label=" Check Conversion | Is starting material consumed?" , fillcolor="#F1F3F4", fontcolor="#202124"]; check_products [label=" Analyze Product Mixture | What is the main issue?" , fillcolor="#F1F3F4", fontcolor="#202124"];

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solution_no_reaction [label="Increase Temperature\nUse more reactive agent (NBS)\nChange solvent (ACN, DMF)", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; solution_isomers [label="Lower Temperature (0°C)\nUse less polar solvent\nSlowly add brominating agent", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; solution_over_bromination [label="Use 1.05 eq. NBS\nMonitor reaction by TLC\nQuench when SM is gone", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];

start -> check_conversion; check_conversion:f1 -> check_products [label="Yes"]; check_conversion:f1 -> no_reaction [label="No"]; no_reaction -> solution_no_reaction;

check_products:f1 -> isomers [label="Poor Regioselectivity"]; check_products:f1 -> over_bromination [label="Multiple Brominations"]; isomers -> solution_isomers; over_bromination -> solution_over_bromination; }

Caption: Decision tree for troubleshooting low yield in the bromination step.

Section 2: N-Methylation of 4-Bromo-7-fluoro-isoquinolin-1(2H)-one

Problem 1: Low conversion or incomplete reaction.

Potential Cause Troubleshooting & Optimization Strategy
1. Inadequate base or deprotonation. The lactam proton (N-H) must be removed for methylation to occur. • Base Strength: Use a sufficiently strong base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[8] NaH is a strong, non-nucleophilic base suitable for complete deprotonation but requires anhydrous conditions. • Solubility: Ensure the base is at least partially soluble or forms a fine suspension in the chosen solvent (e.g., DMF, ACN, THF) for effective deprotonation.
2. Low reactivity of the methylating agent. Methyl iodide (MeI) is highly reactive but has a low boiling point (42°C), which can be an issue if heating is required.[9] Dimethyl sulfate (DMS) is another effective but more toxic alternative. • Temperature Control: If using MeI, consider running the reaction in a sealed tube or under reflux with a very efficient condenser to avoid loss of the reagent.[8][9] • Alternative Reagents: If MeI is problematic, methyl tosylate could be used.[10]
3. Steric hindrance or electronic effects. While less common for a methyl group, steric hindrance can slow reactions. The electron-withdrawing effects of the bromine and fluorine atoms may slightly decrease the nucleophilicity of the nitrogen anion. • Increase Temperature/Time: Gently heating the reaction (e.g., to 50-60°C in DMF) and extending the reaction time can help overcome higher activation barriers.[2]

Problem 2: O-methylation byproduct formation.

Potential Cause Troubleshooting & Optimization Strategy
1. Reaction conditions favor O-alkylation. Isoquinolinones exist in tautomeric equilibrium with their isoquinolinol form. While the lactam form predominates, O-alkylation can occur. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen anion is a softer nucleophile than the oxygen anion.[2] • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation (an Sₙ2 reaction).[2] • Counter-ion Effects: Using a base with a larger, softer cation (like Cs₂CO₃) can sometimes increase the reactivity of the oxygen anion, potentially favoring O-alkylation. If this is observed, switching to a base with a harder cation like NaH or K₂CO₃ may improve N-selectivity.

Experimental Protocols (Exemplary)

Disclaimer: These are generalized procedures based on related syntheses and should be optimized for your specific setup.

Protocol 1: Electrophilic Bromination
  • Dissolve 7-fluoro-isoquinolin-1(2H)-one (1.0 eq) in acetonitrile (ACN).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][3]

Protocol 2: N-Methylation
  • To a solution of 4-Bromo-7-fluoro-isoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add methyl iodide (MeI) (1.5 eq) dropwise.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration or extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize or purify by column chromatography to obtain the final product.[8]

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  • Methylation of NH2 Troubleshooting? r/Chempros - Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_NvJuMKlGNmgrrWLNHjNbA5WT5t9x4vP_fRzuGpCjLLGxgmEKPRIylRnsJbJjNnmY6nBgDhLCQ1GsYN1dJRB5-enTIVy78EFoyU7tOa3JioxJayDIOANlem30XT-S7WZ4jyO6vF7bJCpVXMMhK0TEoeA_sdNqn8oI6YhLMTCRqvOM7lZkyJqJINaALYNDLsXm]
  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNQePFpaZc6kWrsYfVbPC8SwrxeteBVvgmXcAt2tPIO3xM_NMR3rKwUFgopbbTOF4Coyz8xT1_XoIrgfADykZHE2LXJ6nz_Nv-UnEMRpsjJJ6uTfhQ1jhX_2rCGU7heg3RZ49m]
  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmC_pPGeGHCa_n0_Glv7ElOIt1NTMfihh9f3Szy_812y8b5BUPItw1M_doNX3zWs6UvfPNPm-kFmtzscX4gaCAWMG_nhQyOunsHukPbqTt9GKe0OQEd9hvSNIAIRmp6ECqol3jkViRiMdIeLDnJ9_Sejxzt6WYb4xPlPJY]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

Welcome to the technical support guide for the purification of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one. This document provides practical, in-depth guidance for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one. This document provides practical, in-depth guidance for researchers, scientists, and professionals in drug development. While specific literature on the purification of this exact molecule is not extensively available, the principles and methods outlined here are derived from established protocols for structurally related isoquinoline and quinoline derivatives. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both success and a deeper understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one?

A1: Based on the purification of analogous heterocyclic compounds, the two most effective and widely used methods are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid sample, while column chromatography is better suited for separating the desired compound from a complex mixture of byproducts and unreacted starting materials.[1]

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice of purification method depends on the purity of your crude product and the nature of the impurities. If your crude material is mostly the desired product with minor impurities, recrystallization is often a more straightforward and scalable option.[1] If the crude product is a complex mixture with multiple components, column chromatography will be necessary to achieve high purity.

Q3: What are the likely impurities I might encounter?

A3: Without a specific synthetic route, it is difficult to predict the exact impurities. However, common impurities in the synthesis of related heterocyclic compounds can include unreacted starting materials, isomers (e.g., regioisomers of bromination or fluorination), and byproducts from side reactions. For instance, in the synthesis of related quinolines, incompletely cyclized intermediates or products from undesired substitutions can be present.[2]

Q4: How should I store the purified 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one?

A4: Similar compounds are typically stored in a cool, dry place in a tightly sealed container to prevent degradation.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Troubleshooting Guide

Recrystallization Issues

Problem: My compound is not dissolving in the chosen solvent, even at boiling point.

  • Probable Cause: The solvent is not polar enough to dissolve the compound, or you are not using a sufficient volume of solvent.

  • Solution:

    • Gradually add more of the hot solvent until the compound dissolves. Be mindful not to add too much, as this will reduce your yield.[4]

    • If the compound still does not dissolve, a more polar solvent or a co-solvent system may be necessary. For example, if you are using a non-polar solvent like hexane, try adding a more polar solvent like ethyl acetate or dichloromethane.

Problem: My compound has oiled out instead of forming crystals.

  • Probable Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvent power.

    • Allow the solution to cool more slowly to encourage crystal lattice formation. Seeding with a small crystal of the pure compound can also help induce crystallization.

Problem: After cooling, no crystals have formed.

  • Probable Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound.

    • If crystals still do not form, reduce the volume of the solvent by gentle heating and then allow it to cool again.[5]

    • Place the solution in an ice bath or a freezer to further decrease the solubility.

Column Chromatography Issues

Problem: My compound is not moving from the origin on the TLC plate or column.

  • Probable Cause: The mobile phase (eluent) is not polar enough to move the compound up the stationary phase (e.g., silica gel).

  • Solution:

    • Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

    • Consider adding a small amount of a more polar solvent like methanol to your eluent system.

Problem: All the spots, including my product and impurities, are running at the solvent front on the TLC plate.

  • Probable Cause: The mobile phase is too polar.

  • Solution:

    • Decrease the polarity of the eluent. For example, increase the proportion of the non-polar solvent (e.g., hexane) in your hexane/ethyl acetate mixture.

Problem: The separation between my product and an impurity is poor.

  • Probable Cause: The chosen eluent system does not have the right selectivity for your compounds.

  • Solution:

    • Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. Different solvents interact with your compounds and the stationary phase in different ways, which can lead to better separation.

    • Ensure your column is packed properly and is not overloaded with the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent or solvent system should be determined experimentally by testing the solubility of small amounts of your crude product in various solvents.

Step-by-Step Methodology:

  • Solvent Selection: In separate small test tubes, add a small amount of the crude 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal. This step should be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can then be assessed by techniques such as melting point analysis or HPLC.

Protocol 2: Purification by Column Chromatography

This protocol assumes silica gel as the stationary phase. The eluent system should be determined beforehand by thin-layer chromatography (TLC).

Step-by-Step Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal eluent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one.

Data Presentation

Purification MethodPotential Solvents/EluentsKey Considerations
Recrystallization Ethanol, Methanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate mixturesThe compound should have high solubility in the hot solvent and low solubility in the cold solvent.
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolThe eluent should provide good separation of the desired product from impurities on a TLC plate.

Visualization

Decision-Making Workflow for Purification Method Selection

Purification_Workflow start Crude Product (4-Bromo-7-fluoro-2-methyl- isoquinolin-1(2H)-one) tlc Analyze by TLC/ Crude Purity Assessment start->tlc decision Is the major spot >90% of the material? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column Column Chromatography decision->column No purity_check_recrys Assess Purity (TLC/HPLC/ Melting Point) recrystallization->purity_check_recrys purity_check_column Assess Purity (TLC/HPLC/ Melting Point) column->purity_check_column decision_purity Is Purity >98%? purity_check_recrys->decision_purity purity_check_column->decision_purity end_pure Pure Product end_impure Impure Product (Repeat Purification) decision_purity->end_pure Yes decision_purity->end_impure No

Caption: A flowchart to guide the selection of the appropriate purification method.

References

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company. (n.d.).
  • Synthesis of 4-Bromoisoquinoline - PrepChem.com. (n.d.).
  • 7-BROMO-2-METHYLISOQUINOLIN-1(2H)-ONE. (n.d.). Fluorochem.
  • purification by crystallization. (n.d.).
  • 4-Bromoisoquinoline - SIELC Technologies. (2018, February 16).
  • 4-BROMO-7-CHLORO-6-FLUOROISOQUINOLINE. (n.d.). Fluorochem.
  • 956700-15-5|7-Bromo-4-fluoroisoquinolin-1(2H)-one - BLDpharm. (n.d.).
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline, 97% | Fisher Scientific. (n.d.).
  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.).
  • LAB REPORT FOR EXPERIMENT #1: RECRYSTALLIZING A SOLID. (n.d.).
  • Bis(pyridine)iodonium(I) tetrafluoroborate - Organic Syntheses Procedure. (n.d.).
  • Experiment 3 Crystallization 21 - Bellevue College. (n.d.).

Sources

Troubleshooting

overcoming debromination side reactions in isoquinolinone coupling

This guide serves as a specialized Technical Support Center for researchers encountering hydrodebromination during the palladium-catalyzed cross-coupling of isoquinolinones. Topic: Overcoming Hydrodebromination Side Reac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers encountering hydrodebromination during the palladium-catalyzed cross-coupling of isoquinolinones.

Topic: Overcoming Hydrodebromination Side Reactions Status: Operational Lead Scientist: Senior Application Specialist

Diagnostic Hub: The "Solubility vs. Stability" Trap

The Core Problem: Isoquinolinone scaffolds are notoriously insoluble in standard non-polar solvents (Toluene, Hexanes). Consequently, researchers default to polar aprotic solvents like DMF or DMAc .

The Failure Mode: While DMF dissolves the substrate, it acts as a hydride source at elevated temperatures (


C). The palladium catalyst inserts into the C-Br bond (Oxidative Addition) but, instead of transmetallating with the boronic acid, it intercepts a hydride (from solvent decomposition or alkoxide impurities). This leads to Reductive Elimination of Ar-H  (the debrominated byproduct) rather than Ar-Ar.[1]
Mechanism of Failure (Visualization)

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + ArBr ArBr Bromoisoquinolinone TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Path A (Fast w/ Bulky Ligands) HydridePd Hydrido-Pd Species [Ar-Pd(II)-H] OxAdd->HydridePd Path B (Slow Transmetallation) Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elimination Prod->Pd0 HydrideSource Hydride Source (DMF/Alcohol/Base) HydrideSource->HydridePd Debrom Debrominated Byproduct (Ar-H) HydridePd->Debrom Reductive Elimination Debrom->Pd0 Catalyst Regeneration

Figure 1: The kinetic competition between productive coupling (Path A) and destructive hydrodebromination (Path B).

Protocol Optimization (SOPs)

Do not rely on standard "tetrakis" conditions (


 / 

/ DMF). Use the following optimized protocols designed to suppress hydride transfer.
Protocol A: The High-Solubility "Dioxane" System

Best for: Substrates with moderate solubility where DMF is usually tempted.

Rationale: 1,4-Dioxane offers decent solubility without the inherent hydride-donor capability of DMF/DMAc. The use of SPhos creates a sterically crowded metal center that accelerates reductive elimination of the product over the smaller hydride species.

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).

  • Catalyst:

    
     (2-5 mol%) + SPhos  (4-10 mol%) OR Pd-118  (SPhos Pd G2).
    
  • Base:

    
     (2.0 equiv). Note: Phosphate is gentler than carbonate and reduces base-mediated solvent decomposition.
    
  • Temperature: 80–90 °C.

  • Procedure:

    • Charge reaction vessel with Bromoisoquinolinone (1.0 eq), Boronic acid (1.2–1.5 eq), Base, and Pre-catalyst.

    • Evacuate and backfill with Argon x3. (Oxygen promotes homocoupling and radical debromination).

    • Add sparged Dioxane/Water.

    • Heat to temperature. Monitor by LCMS at 1 hour.

Protocol B: The "Protect & Switch" Strategy

Best for: Highly insoluble NH-isoquinolinones.

Rationale: Unprotected NH-isoquinolinones can poison the catalyst (forming palladacycles) and suffer from poor solubility. Protecting the nitrogen changes the solubility profile, allowing the use of Toluene , which is chemically inert regarding hydride transfer.

  • Step 1 (Protection): Alkylate the amide nitrogen (e.g., SEM-Cl, Bn-Br, or Me-I) using NaH in THF.

  • Step 2 (Coupling):

    • Solvent: Toluene / Water (10:1).

    • Ligand: XPhos (Excellent for aryl chlorides/bromides in non-polar media).

    • Base:

      
       or 
      
      
      
      .
    • Temp: 100 °C.

    • Result: The non-polar solvent prevents the solubilization of hydride donors, and the protection prevents catalyst poisoning.

Troubleshooting FAQs

Q1: I am seeing 30% debromination and my reaction mixture turned black immediately. What happened? A: The "Palladium Black" precipitate indicates catalyst decomposition. This often happens when the oxidative addition occurs (Pd inserts into Ar-Br), but the transmetallation is too slow. The unstable Pd(II) species grabs a hydride from your solvent (likely DMF or an alcohol) and collapses, releasing your debrominated aryl ring and crashing out as Pd(0) metal.

  • Fix: Switch to Protocol A (Dioxane). If you must use DMF, lower the temperature to 60°C and use a more active catalyst (e.g.,

    
    ) to force the coupling to finish before decomposition sets in.
    

Q2: My isoquinolinone has an unprotected N-H. Can I couple it directly? A: It is risky. The basic conditions required for Suzuki coupling (


 of base ~10-12) will deprotonate the isoquinolinone (

~10-11). The resulting anion can coordinate to Palladium, shutting down the catalytic cycle. This stalled cycle increases the time available for side reactions (debromination).
  • Fix: Use a reversible protecting group (like SEM or MOM) or use a weaker base (

    
    ) if the boronic acid is reactive enough.
    

Q3: Can I use ethanol or methanol as a co-solvent to improve solubility? A: Avoid primary alcohols. Primary alcohols (MeOH, EtOH) are excellent hydride sources via


-hydride elimination from a Pd-alkoxide intermediate.
  • Fix: If you need a polar co-solvent, use tert-butanol (t-BuOH) or acetonitrile . t-BuOH cannot undergo

    
    -hydride elimination because it lacks alpha-protons.
    

Data & Logic Visualization

Solvent Selection Matrix

The choice of solvent is the single biggest factor in debromination rates for this scaffold.

SolventSolubility (Isoquinolinones)Debromination RiskVerdict
DMF / DMAc HighHigh (Hydride source @ >80°C)Avoid if possible; use only <60°C.
THF ModerateModerate (Peroxide risk)Acceptable, but max temp is limited.
1,4-Dioxane Moderate-GoodLow Recommended Standard.
Toluene LowVery LowExcellent if substrate dissolves (requires N-protection).
Ethanol HighSevere Do Not Use (Direct hydride donor).
Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Side Products CheckDeB Is Debromination (Ar-H) > 10%? Start->CheckDeB CheckSolvent Are you using DMF/DMAc or Alcohols? CheckDeB->CheckSolvent Yes CheckNH Is Isoquinolinone N-H unprotected? CheckDeB->CheckNH No YesDeB YES SwitchSolvent Switch to 1,4-Dioxane or Toluene. Use t-BuOH if alcohol needed. CheckSolvent->SwitchSolvent Yes CheckLigand Is Ligand bulky? (e.g. SPhos/XPhos) CheckSolvent->CheckLigand No SwitchLigand Switch to SPhos or XPhos. (Accelerates Reductive Elimination) CheckLigand->SwitchLigand No NoDeB NO (Mainly SM remaining) Protect Protect Nitrogen (SEM/Bn) to prevent catalyst poisoning. CheckNH->Protect Yes Heat Increase Temp or Catalyst Load CheckNH->Heat No

Figure 2: Decision tree for diagnosing reaction failure modes.

References

  • Sherwood, J. R., et al. (2019).[2] Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.

  • Navarro, O., et al. (2004).[3] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org.[3] Chem.

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Leshogor, D. S., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.[4] ChemRxiv.

  • Reetz, M. T., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. NIH/PMC.

Sources

Optimization

separation of 4-bromo and 7-fluoro regioisomers in isoquinoline synthesis

Troubleshooting Guide for the Separation of 4-Bromo and 7-Fluoro Regioisomers This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for the Separation of 4-Bromo and 7-Fluoro Regioisomers

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 4-bromo- and 7-fluoro-substituted isoquinoline regioisomers. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-bromo and 7-fluoro isoquinoline regioisomers so challenging?

A1: The primary challenge lies in the similar physicochemical properties of the two regioisomers. Both bromine and fluorine are halogens, and their substitution on the isoquinoline core results in compounds with comparable polarity, molecular weight, and solubility. This similarity makes their separation by standard chromatographic or crystallization techniques difficult.

Q2: What is the most effective technique for separating these regioisomers?

A2: While several techniques can be employed, preparative high-performance liquid chromatography (HPLC) is often the most effective method for achieving baseline separation of challenging regioisomers like 4-bromo- and 7-fluoro-isoquinolines. For larger scale purifications, meticulous column chromatography with optimized conditions is a viable alternative.

Q3: How can I confirm the identity of each separated isomer?

A3: Unambiguous identification requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for definitive structural assignment. Additionally, X-ray crystallography , if suitable crystals can be obtained, provides unequivocal proof of structure.

Q4: Are there any synthetic strategies to favor the formation of one isomer over the other?

A4: Yes, the choice of synthetic route can significantly influence the regiochemical outcome. For instance, in the Bischler-Napieralski reaction, the cyclization step is directed by the electronic nature and steric hindrance of the substituents on the starting phenethylamine derivative. Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer, simplifying the downstream purification process.

Troubleshooting Guide: Experimental Issues and Solutions

Issue 1: Co-elution of Isomers in Column Chromatography

Question: I am running a column chromatography on silica gel to separate my 4-bromo and 7-fluoro isoquinoline mixture, but the isomers are co-eluting. How can I improve the separation?

Answer: Co-elution is a common problem due to the similar polarities of the isomers. Here is a systematic approach to optimize your chromatographic separation:

Step-by-Step Protocol for Optimizing Column Chromatography:

  • Stationary Phase Modification:

    • High-Resolution Silica: Switch to a higher-resolution silica gel with a smaller particle size (e.g., 40-63 µm).

    • Alternative Adsorbents: Consider using alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Mobile Phase Optimization:

    • Solvent System Screening: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Gradient Elution: Employ a shallow gradient elution where the concentration of the more polar solvent is increased slowly over time. This can enhance the resolution between closely eluting compounds.

    • Mobile Phase Additives: The addition of a small amount of a modifier, such as triethylamine (~0.1%), can deactivate acidic sites on the silica gel, reducing band tailing and potentially improving separation.

  • Loading Technique:

    • Dry Loading: Adsorb your crude mixture onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands compared to wet loading.

Data Presentation: Recommended Solvent Systems for Separation

Stationary PhaseMobile Phase SystemGradient Profile (Example)
Silica GelHexane/Ethyl Acetate0% to 20% Ethyl Acetate over 20 column volumes
Silica GelDichloromethane/Methanol0% to 5% Methanol over 15 column volumes
Alumina (Neutral)Toluene/Acetone0% to 10% Acetone over 20 column volumes
C18 SilicaAcetonitrile/Water (with 0.1% TFA)30% to 70% Acetonitrile over 25 column volumes

Logical Workflow for Troubleshooting Co-elution:

Caption: Troubleshooting workflow for co-eluting isomers.

Issue 2: Difficulty in Distinguishing Isomers by ¹H NMR

Question: I have separated two fractions, but the ¹H NMR spectra are very similar, and I cannot definitively assign the structures of the 4-bromo and 7-fluoro isomers. What should I do?

Answer: The ¹H NMR spectra of these regioisomers can indeed be very similar. To resolve this ambiguity, you should employ more advanced NMR techniques.

Step-by-Step Protocol for Isomer Identification:

  • ¹⁹F NMR Spectroscopy:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. The 7-fluoro isomer will show a singlet in the typical aryl fluoride region, while the 4-bromo isomer will be silent in the ¹⁹F NMR spectrum.

  • 2D NOESY Experiment:

    • The key to differentiating the isomers using ¹H NMR lies in the Nuclear Overhauser Effect (NOE).

    • For the 4-bromo isomer, an NOE correlation is expected between the proton at C5 and the proton at C3.

    • For the 7-fluoro isomer, an NOE correlation should be observed between the proton at C8 and the proton at C1.

  • 2D HMBC Experiment:

    • The HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • Look for long-range couplings between the protons and the halogen-substituted carbons. For example, in the 4-bromo isomer, the proton at C5 should show a correlation to C4.

Expected Spectroscopic Data:

IsomerKey ¹H NMR NOE Correlation¹⁹F NMR Signal
4-BromoH5 ↔ H3Absent
7-FluoroH8 ↔ H1Present

Logical Relationship for Spectroscopic Analysis:

Troubleshooting

Technical Support Guide: Recrystallization of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

Executive Summary & Solvent Selection Matrix Recrystallization of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one requires balancing the lipophilicity introduced by the halogen substituents (Br, F) with the polarity of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Matrix

Recrystallization of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one requires balancing the lipophilicity introduced by the halogen substituents (Br, F) with the polarity of the lactam core.[1][2] Unlike its NH-analog, the N-methyl group removes a hydrogen bond donor, increasing solubility in aprotic solvents and reducing the melting point, but potentially increasing the risk of "oiling out."[1][2]

Recommended Solvent Systems

The following table summarizes the primary solvent systems based on experimental solubility profiles for halogenated


-methylisoquinolinones.
Solvent SystemRoleSuitabilityOperational Notes
Ethyl Acetate / Heptane Primary ChoiceHigh Best balance for yield and purity.[1][2] The "Antisolvent" method.
Ethanol (Absolute) AlternativeMedium-High Good for removing polar impurities.[1] May require cooling to -20°C for max yield.[1]
Toluene SpecificMedium Best for highly crystalline products; avoids oiling out due to high boiling point.[1]
Acetonitrile (MeCN) SpecificMedium Useful if the crude contains significant aliphatic impurities.[1]
DCM / Hexane Last ResortLow High volatility makes controlled crystallization difficult.[1]

Standard Operating Procedure (SOP)

Protocol A: The Two-Solvent Method (EtOAc / Heptane)

This method is the industry standard for this class of compounds due to the moderate polarity of the isoquinolinone core.[1]

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat the mixture to reflux (approx. 77°C) with stirring. If the solid does not dissolve completely, add more EtOAc in small portions (0.5 mL) until a clear solution is obtained.

    • Note: If undissolved black specks remain, filter the hot solution through a pre-warmed Celite pad.

  • Antisolvent Addition: Remove from heat source but keep the solution hot. Slowly add Heptane dropwise.[1]

  • The Cloud Point: Stop adding Heptane immediately when a persistent faint turbidity (cloudiness) appears.[1]

  • Re-clarification: Add a few drops of hot EtOAc to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, cool to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Heptane/EtOAc (9:1 ratio).

Protocol B: Single Solvent (Ethanol)

Use this if the main impurities are non-polar (e.g., unreacted starting materials lacking the lactam oxygen).[1]

  • Suspend crude material in Ethanol (10 mL/g).

  • Heat to reflux.[1] Ensure full dissolution.

  • Allow slow cooling.[1] If no crystals form at room temperature, seed with a pure crystal or scratch the glass surface.

  • Cool to -20°C (freezer) overnight to maximize recovery.

Visualization of Workflows

Figure 1: Solvent Screening Logic

This decision tree guides you through selecting the correct solvent based on the behavior of your crude material.[1]

SolventSelection start Start: Crude 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one solubility_test Test Solubility in Hot EtOAc start->solubility_test dissolves Dissolves Completely? solubility_test->dissolves yes_dissolves Add Heptane (Antisolvent) until cloudy dissolves->yes_dissolves Yes no_dissolves Try Toluene (Higher BP) dissolves->no_dissolves No precipitate Forms Precipitate? yes_dissolves->precipitate yes_precipitate Cool to 4°C Filter & Wash precipitate->yes_precipitate Crystals Form oils_out Oils Out? precipitate->oils_out Liquid/Goo Forms no_precipitate Evaporate & Switch to Ethanol precipitate->no_precipitate No Solids yes_oils Re-heat, add more EtOAc Seed at 40°C oils_out->yes_oils Yes

Caption: Logical workflow for selecting and optimizing the recrystallization solvent system.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Cause: The temperature dropped too quickly, or the solvent mixture is too polar/non-polar for the crystal lattice to form before the amorphous phase separates.[1] This is common with


-methylated isoquinolinones due to their lower melting points compared to NH-analogs.[1][2]
Solution: 
  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the "good" solvent (EtOAc).[1]

  • Seed the solution with a tiny crystal of pure product when the temperature is slightly below the boiling point.

  • Insulate the flask with a towel to slow down the cooling rate.

Q2: My yield is very low (<50%) after filtration.

Cause: The compound is likely too soluble in the mother liquor, or the volume of solvent used was excessive.[1] Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1]

  • Cool this concentrated filtrate to 0°C to obtain a "second crop" of crystals.

  • Note: Always analyze the second crop by TLC/LC-MS as it may contain more impurities.[1]

Q3: The crystals are colored (yellow/orange), but the product should be off-white.

Cause: Trapped impurities (often brominated by-products or oxidized species) are included in the crystal lattice.[1] Solution:

  • Perform a Charcoal Treatment .[1]

  • Dissolve the crystals in hot EtOAc.

  • Add Activated Carbon (5-10 wt%).[1] Stir for 10 minutes.

  • Filter hot through Celite.[1]

  • Proceed with Heptane addition as described in Protocol A.

Q4: Can I use Water as an antisolvent with Ethanol?

Technical Insight: While possible, water often causes rapid precipitation of this specific lipophilic compound (due to the Br/F atoms), leading to amorphous powder rather than defined crystals.[1] Heptane is preferred because it allows for a slower, more controlled reduction in solubility, promoting crystal growth over nucleation.[1][2]

References

  • Synthesis of Halogenated Isoquinolinones

    • Wang, D., et al. (2013).[2] "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolin-1(2H)-ones." Journal of Chemical Research.[1][3]

    • Context: Establishes the solubility profiles of 4-bromo-isoquinolinone derivatives in MeCN and chlorin
  • General Purification Strategies for Nitrogen Heterocycles

    • Moynihan, H. A., & Horgan, D. E. (2017).[1][2][4] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. [1][4]

    • Context: Discusses the removal of methylated impurities via recrystalliz
  • Compound Properties (CAS 1207448-47-2)

    • ChemScene Database. "4-Bromo-7-fluoroisoquinolin-1(2H)-one."[1][2]

    • Context: Provides physical property data confirming solid state and polarity.[1]

Sources

Optimization

stability of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one under basic conditions

The following technical guide addresses the stability and reactivity profile of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one under basic conditions. This document is structured for researchers requiring precise mechani...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity profile of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one under basic conditions. This document is structured for researchers requiring precise mechanistic insights and actionable troubleshooting protocols.

Topic: 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

Document ID: TS-ISOQ-047 | Version: 2.1 | Classification: Technical Advisory

Part 1: Executive Technical Analysis

As a Senior Application Scientist, I must clarify that "stability under basic conditions" is not a binary state for this compound. Its behavior is dictated by the nature of the base (nucleophilic vs. non-nucleophilic) and the reaction environment (solvent polarity/temperature).

While the N-methylisoquinolin-1-one core exhibits high hydrolytic stability due to aromatic resonance, the molecule contains two distinct electrophilic sites that define its reactivity profile:

  • C-4 Position (Bromine): Chemically inert to base alone, but highly reactive in the presence of transition metals (Pd, Cu).

  • C-7 Position (Fluorine): The "silent" failure point. While often assumed stable, the electron-deficient heterocycle activates this position toward Nucleophilic Aromatic Substitution (SNAr) when exposed to strong nucleophilic bases (e.g., alkoxides, thiolates).

Part 2: Reactivity & Degradation Pathways (Visualized)

The following diagram maps the specific degradation and reaction pathways triggered by different basic environments.

ReactivityMap Compound 4-Bromo-7-fluoro- 2-methylisoquinolin-1(2H)-one WeakBase Weak/Inorganic Bases (K2CO3, Cs2CO3, Et3N) Solvent: Toluene/Dioxane/H2O Compound->WeakBase Standard Conditions StrongNuc Strong Nucleophilic Bases (NaOMe, NaOEt, NaSMe) Solvent: DMF/DMSO, Heat Compound->StrongNuc Nucleophilic Attack PdBase Base + Pd Catalyst (Suzuki/Buchwald Conditions) Solvent: Alcohols Compound->PdBase Cross-Coupling HarshBase Harsh Hydrolytic Base (6M NaOH, Reflux) Compound->HarshBase Forcing Conditions Stable STABLE No degradation observed WeakBase->Stable < 100°C SNAr DEGRADATION (SNAr) Formation of 7-Alkoxy/Thio derivatives StrongNuc->SNAr F-Displacement Dehalo SIDE REACTION Hydrodebromination (Loss of Br) PdBase->Dehalo If Hydride Source Present Hydrolysis DEGRADATION Ring Opening (Rare) Formation of Amino Acid HarshBase->Hydrolysis Amide Cleavage

Caption: Figure 1. Reactivity flowchart distinguishing between non-nucleophilic base stability and nucleophilic degradation pathways.

Part 3: Troubleshooting & FAQs

Direct answers to common experimental deviations.

Q1: I am observing a new spot by TLC/LCMS during a Suzuki coupling using NaOMe in Methanol. Is this the product?

Diagnosis: Likely No . Technical Explanation: You are likely observing the SNAr side-product . While the isoquinolinone ring is not as electron-deficient as a nitrobenzene, the carbonyl at C-1 exerts a long-range electron-withdrawing effect. In dipolar aprotic solvents or at high temperatures, strong nucleophiles like methoxide (MeO⁻) can displace the 7-Fluoro substituent [1]. Corrective Action:

  • Switch to a non-nucleophilic base : Use Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄).

  • Change Solvent: Avoid alcohols if using strong bases. Use Toluene, 1,4-Dioxane, or DME.

Q2: Can I use aqueous NaOH for the workup of this compound?

Diagnosis: Yes , with conditions. Technical Explanation: The N-methylisoquinolin-1-one core is an aromatic lactam. Unlike aliphatic amides, the resonance energy of the fused benzene-pyridine system confers significant resistance to hydrolysis [2]. Protocol Limit:

  • Safe: 1M NaOH at Room Temperature (contact time < 2 hours).

  • Unsafe: Concentrated NaOH (>2M) at reflux. This will eventually force ring opening to the corresponding amino-carboxylic acid derivative.

Q3: My starting material is losing Bromine (Debromination) during the reaction.

Diagnosis: Hydrodebromination (Pd-catalyzed reduction). Technical Explanation: This is not a "base stability" issue per se, but a system issue. In the presence of a Pd catalyst, a base, and a proton source (like an alcohol solvent acting as a hydride donor via


-hydride elimination), the oxidative addition complex (Ar-Pd-Br) can undergo reduction instead of transmetallation [3].
Corrective Action: 
  • Remove alcohol solvents. Switch to DMF, DMA, or Toluene.

  • Ensure reagents are dry.[1]

  • Use a milder base (e.g., K₂CO₃ instead of alkoxides).

Part 4: Quantitative Stability Data

Expected recovery rates based on functional group analysis.

ConditionBase TypeSolventTemp (°C)Time (h)Stability Outcome
Standard Cross-Coupling K₂CO₃ (2.0 eq)Dioxane/H₂O9012Stable (>98% Recovery)
Buchwald Coupling Cs₂CO₃ (2.0 eq)Toluene10012Stable (>98% Recovery)
Nucleophilic Stress NaOMe (2.0 eq)MeOH654Degradation (~5-15% SNAr product)
Nucleophilic Stress NaOMe (2.0 eq)DMSO1002High Degradation (>50% SNAr product)
Hydrolytic Stress 1M NaOHWater/THF2524Stable
Part 5: Validated Experimental Protocols
Protocol A: Stability "Stress Test" (Pre-Validation)

Run this small-scale test before committing valuable starting material to a new reaction condition.

  • Preparation: Dissolve 5 mg of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one in 0.5 mL of the intended reaction solvent.

  • Base Addition: Add 2.0 equivalents of the base you intend to use.

  • Thermal Stress: Heat to the intended reaction temperature (e.g., 80°C) in a sealed vial.

  • Sampling:

    • T=0: Take a 5 µL aliquot immediately.

    • T=1h: Take a 5 µL aliquot.

  • Analysis: Dilute aliquots in 200 µL Acetonitrile/Water (50:50). Analyze via LC-MS.

    • Check for:

      • M+ (Parent): 255/257 amu (Br isotope pattern).

      • M-Br+H (Debromination): ~177 amu.

      • M-F+OMe (SNAr Methoxide): ~269 amu (if using MeOH).

      • M+18 (Hydrolysis): ~273 amu (Ring open).

Protocol B: Recommended Suzuki Coupling Conditions

Optimized to prevent SNAr and Debromination.

  • Vessel: Charge a reaction vial with the isoquinolinone (1.0 eq), Boronic Acid (1.2 eq), and Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Solvent: Add 1,4-Dioxane (degassed).

  • Base: Add aqueous K₂CO₃ (2M solution, 3.0 eq). Avoid alkoxide bases.

  • Atmosphere: Purge with Argon for 5 minutes.

  • Reaction: Heat to 80-90°C. Monitor by LCMS.

    • Note: The use of aqueous carbonate prevents SNAr because water/carbonate is not sufficiently nucleophilic to displace the Fluorine at C-7 under these conditions.

References
  • Stability of Isoquinolinone Core: FDA.gov. (2024). Stability Summary and Conclusions: Bemotrizinol (Isoquinolinone derivative). Retrieved from [Link] (Demonstrates resistance of the isoquinolinone scaffold to 0.1 M NaOH at 60°C).

  • Base-Promoted Reactivity of Haloarenes: M. A. Iqbal, et al. (2019).[2] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules, 24(7), 1234. Retrieved from [Link] (Provides mechanistic grounding for base-promoted SNAr in similar fluoro-aromatic systems).

Sources

Troubleshooting

Pd-Catalysis Technical Support Center: Isoquinolinone &amp; N-Heterocycle Module

Status: Active Ticket ID: ISOQ-PD-POISON-001 Subject: Troubleshooting Catalyst Deactivation with Isoquinolinone Substrates Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ISOQ-PD-POISON-001 Subject: Troubleshooting Catalyst Deactivation with Isoquinolinone Substrates Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Nitrogen Problem"

The Issue: You are likely observing a reaction that initiates normally but stalls at 10–30% conversion, or requires excessive catalyst loading (>5 mol%) to push to completion.

The Cause: Isoquinolinones (and their isoquinoline tautomers) possess a pyridine-like nitrogen atom or a lactam moiety that acts as a strong Lewis base. This nitrogen coordinates competitively to the Palladium(II) center, displacing labile ligands (like phosphines) or occupying the vacant coordination site required for oxidative addition. This forms a stable, "off-cycle" resting state (heterocycle-bound Pd-complex) that effectively removes the catalyst from the active cycle.

Diagnostic Module: Is it Poisoning or Decomposition?

Before changing ligands, confirm the diagnosis. Catalyst poisoning has a distinct kinetic signature compared to thermal decomposition.

Q: How do I distinguish between catalyst poisoning and catalyst death?

A: Perform the "Spike Test" (Standard Addition Protocol).

  • Run your standard reaction and monitor conversion via LCMS/GCMS.

  • Wait for the stall: When conversion plateaus (e.g., at 20% after 2 hours).

  • Add fresh substrate: Add 0.5 equivalents of the starting halide.

    • Result A: No reaction. (Ambiguous).

  • Add fresh catalyst: Add 1 mol% fresh Pd catalyst.

    • Result B (Poisoning): The reaction restarts briefly and then stalls again. This indicates the substrate itself is inhibiting the new catalyst.

    • Result C (Decomposition): The reaction proceeds to completion. This indicates the original catalyst thermally degraded, but the environment is not inherently toxic.

Visualizing the Poisoning Trap:

Pd_Poisoning_Mechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Pd(II)-Ar-X OxAdd->PdII Trap [Pd(II)-Isoquinolinone] (Off-Cycle Trap) PdII->Trap + Isoquinolinone (N-Coordination) Prod Product PdII->Prod + Nucleophile Trap->PdII Slow Dissociation Prod->Pd0 Reductive Elim.

Figure 1: The Catalytic Cycle vs. The Poisoning Trap. The isoquinolinone substrate reversibly (but strongly) binds to Pd(II), pulling it out of the productive cycle.

Solution Module A: Ligand Strategy

The Directive: If the substrate binds too tightly, you must use a ligand that is sterically bulky enough to physically block the nitrogen coordination but flexible enough to allow the reaction.

Q: Which ligands prevent N-coordination?

A: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).

Standard ligands like


 or dppf are insufficient because they leave the Pd center open to attack by the isoquinolinone nitrogen. You need ligands with significant steric bulk on the biaryl backbone.

Ligand Performance Matrix:

LigandClassEffectivenessMechanism
XPhos Biaryl PhosphineHigh Isopropyl groups on the ortho positions of the non-phosphorus ring create a "roof" over the Pd, blocking N-binding.
BrettPhos Biaryl PhosphineVery High Designed specifically for C-N coupling; extremely bulky and electron-rich. Best for difficult substrates.

Trialkyl PhosphineMedium High steric bulk, but can be too labile. Good for simple cases.

Triaryl PhosphineLow Avoid. Easily displaced by isoquinolinone nitrogen.

Protocol Adjustment:

  • Pre-catalyst: Use XPhos Pd G4 or BrettPhos Pd G4 precatalysts rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:L ratio and prevents "ligandless" Pd from being immediately poisoned.

Solution Module B: The Lewis Acid "Masking" Strategy

The Directive: If you cannot change the ligand, you must distract the nitrogen.

Q: Can I block the nitrogen without changing the catalyst?

A: Yes, by adding a Lewis Acid (LA) additive.

The isoquinolinone nitrogen is a Lewis Base. By adding a Lewis Acid that binds to the nitrogen stronger than Palladium does, you "mask" the poison.

Recommended Additives:

  • Triethylborane (

    
    ): 
    
    • Dosage: 0.5 – 1.0 equivalents relative to the isoquinolinone.

    • Mechanism:[1][2][3][4] Forms a reversible adduct with the pyridine-like nitrogen.

    • Citation: This effect was famously characterized by the Hartwig group, showing acceleration of reductive elimination in heteroaryl couplings [1].

  • Zinc Salts (

    
     or 
    
    
    
    ):
    • Dosage: 0.1 – 0.5 equivalents.

    • Note: Particularly effective in Negishi-like conditions or when using polar solvents.

  • Magnesium Salts (

    
    ): 
    
    • Strategy: Instead of adding a separate salt, use a magnesium base. The

      
       cation can weakly coordinate to the nitrogen/oxygen of the lactam, reducing its affinity for Pd.
      

Experimental Workflow for Additives:

  • Dissolve Isoquinolinone substrate in solvent.

  • Add

    
     (1.0 M in THF)  or 
    
    
    
    . Stir for 10 minutes before adding the catalyst.
  • Add Base, Coupling Partner, and Catalyst.

  • Heat.

Solution Module C: Reaction Engineering

Q: How do solvent and temperature affect poisoning?

A: High Temperature and Non-Polar Solvents promote dissociation.

  • Temperature: The binding of the nitrogen to Pd is exothermic. Increasing temperature (entropy) favors dissociation.

    • Action: Run the reaction at 100°C – 110°C rather than 60°C – 80°C.

    • Risk:[5][6] Requires a thermally stable ligand (e.g., XPhos, not BINAP).

  • Solvent:

    • Polar Solvents (DMF, DMSO):Avoid if possible. These stabilize the charged/polarized poisoned complexes.

    • Non-Polar Solvents (Toluene, Xylene, Dioxane):Preferred. They destabilize the coordination of the polar N-heterocycle to the metal center.

Troubleshooting Decision Tree

Follow this logic flow to resolve your specific issue.

Troubleshooting_Flow Start Reaction Stalls < 30% Q1 Is the solution clear (no Pd black)? Start->Q1 Diagnosis1 Diagnosis: Catalyst Poisoning Q1->Diagnosis1 Yes Diagnosis2 Diagnosis: Catalyst Decomposition Q1->Diagnosis2 No NoPdBlack Yes (Clear/Brown) YesPdBlack No (Precipitate) Action1 Step 1: Switch to XPhos Pd G4 Diagnosis1->Action1 Action2 Step 2: Add 1.0 eq BEt3 Action1->Action2 If fails Action3 Step 3: Switch Solvent to Toluene Action2->Action3 If fails

Figure 2: Troubleshooting logic for Isoquinolinone coupling failures.

References

  • Lewis Acid Acceleration of C-N Bond Formation

    • Title: Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides.[7]

    • Source:J. Am. Chem. Soc.2007, 129, 3, 790–800.
    • URL:[Link]

  • Buchwald Ligands for N-Heterocycles

    • Title: A Universal Palladium Catalyst for the Suzuki–Miyaura Coupling of Aryl and Heteroaryl Chlorides (XPhos Study).[8]

    • Source:Angew. Chem. Int. Ed.2004, 43, 1871.
    • URL:[Link]

  • Mechanism of Catalyst Deactivation

    • Title: Poisoning and deactivation of palladium catalysts.[1][2][5][9][10]

    • Source:Applied C
    • URL:[Link]

  • Isoquinolinone Synthesis and Reactivity

    • Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.[3]

    • Source:Molecules2017, 22, 1867.
    • URL:[Link][3][6]

Sources

Optimization

Technical Support Center: Purifying 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one from Residual Bromide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one, specifically the r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one, specifically the removal of residual elemental bromine (Br₂) or bromide ions (Br⁻). This document provides a structured, in-depth approach to troubleshooting common issues, underpinned by established chemical principles and validated protocols.

Understanding the Challenge: The Nature of Bromine Impurities

Residual bromine can persist from the synthesis of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one, a crucial intermediate in many pharmaceutical syntheses. These impurities can manifest as either elemental bromine, which imparts a characteristic reddish-brown color to the product, or as bromide salts, which are often colorless but can interfere with subsequent reactions. Effective removal is paramount for ensuring product purity, and achieving accurate yields and desired biological activity in downstream applications.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow to reddish-brown tint. What is the likely cause and how can I address it?

A1: A persistent color is a strong indicator of residual elemental bromine (Br₂). This is a common issue if an excess of a brominating agent was used during synthesis and not completely consumed or quenched.

Troubleshooting Steps:

  • Chemical Quenching: The most direct method to remove elemental bromine is to convert it into a colorless, water-soluble bromide salt through a reduction reaction.[1][2] Commonly used quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[1][3]

    • Sodium Thiosulfate: Highly effective, but can generate elemental sulfur under acidic conditions, which may complicate purification.[1][4]

    • Sodium Bisulfite/Sulfite: Good alternatives, especially in acidic media, as they are less prone to sulfur formation.[1]

  • Aqueous Workup: After quenching, a standard aqueous workup is necessary. The bromide salts formed are highly soluble in water and will partition into the aqueous layer during an extraction with an immiscible organic solvent.

Q2: I've performed a quench and aqueous workup, but my NMR/Mass Spec analysis still indicates the presence of bromine-containing impurities. What could be the issue?

A2: If elemental bromine has been successfully removed (indicated by the disappearance of color), the remaining bromine-containing impurities are likely bromide salts or unreacted starting materials.

Troubleshooting Steps:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[5][6][7][8] The choice of solvent is critical. An ideal solvent will dissolve the 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one at an elevated temperature but have limited solubility at lower temperatures, while the impurities remain in solution.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a highly effective method.[9][10] A solvent system of appropriate polarity will allow for the separation of the desired product from both more polar (bromide salts) and less polar impurities.

Q3: How can I qualitatively and quantitatively assess the presence of residual bromide?

A3: Several analytical techniques can be employed to detect and quantify residual bromide.

Technique Purpose Principle
Thin-Layer Chromatography (TLC) QualitativeTo quickly assess the purity of the product and identify the presence of impurities.
Nuclear Magnetic Resonance (NMR) Structural ConfirmationProvides detailed structural information and can help identify and quantify impurities.
Mass Spectrometry (MS) Molecular Weight DeterminationConfirms the molecular weight of the product and can detect bromine-containing impurities.
Ion Chromatography QuantitativeA sensitive method for quantifying bromide ions in a sample.[11]
Colorimetric Methods Qualitative/Semi-QuantitativeReagents like phenol red or methyl orange can react with bromine to produce a color change, allowing for its detection.[12][13]

Experimental Protocols

Protocol 1: Chemical Quenching of Residual Bromine

This protocol details the process of reducing elemental bromine to bromide salts using a sodium thiosulfate solution.

Materials:

  • Crude 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Quenching: Transfer the solution to a separatory funnel. Slowly add the 10% sodium thiosulfate solution dropwise with gentle swirling.[2] Continue the addition until the reddish-brown color of bromine disappears.

  • Extraction: Shake the separatory funnel to ensure thorough mixing. Allow the layers to separate.

  • Washing: Drain the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of elemental bromine.

Quenching_Workflow Start Crude Product in Organic Solvent Quench Add 10% Na₂S₂O₃ (aq) until colorless Start->Quench Extract Aqueous Extraction (Water & Brine) Quench->Extract Dry Dry with Na₂SO₄ or MgSO₄ Extract->Dry Isolate Filter & Concentrate Dry->Isolate End Bromine-Free Crude Product Isolate->End

Figure 1. Workflow for chemical quenching of residual bromine.
Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying the product after the removal of elemental bromine.

Materials:

  • Bromine-free crude product

  • A suitable recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry or dry in a vacuum oven to a constant weight.

Recrystallization_Workflow Start Bromine-Free Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Crystallize Crystal Formation (Ice Bath for Max Yield) Cool->Crystallize Filter Vacuum Filtration to Collect Crystals Crystallize->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry to Constant Weight Wash->Dry End Pure Crystalline Product Dry->End

Figure 2. Step-by-step recrystallization process.

Decision-Making Flowchart for Purification

Purification_Decision_Tree Start Crude 4-Bromo-7-fluoro-2- methylisoquinolin-1(2H)-one Check_Color Is the product colored (yellow/brown)? Start->Check_Color Quench Perform Chemical Quench (Protocol 1) Check_Color->Quench Yes Check_Purity Assess Purity (TLC, NMR, MS) Check_Color->Check_Purity No Quench->Check_Purity Recrystallize Recrystallize (Protocol 2) Check_Purity->Recrystallize Impure Pure_Product Pure Product Check_Purity->Pure_Product Pure Recrystallize->Check_Purity Re-assess Column Perform Column Chromatography Recrystallize->Column Still Impure Column->Pure_Product

Figure 3. Decision tree for purification strategy.

References

  • Tomanová, M., Jedinák, L., & Cankař, P. (2019). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry, 21(10), 2736-2744. [Link]

  • Larson, T. E., & Sollo, F. W. (1967). Determination of Free Bromine in Water. (U), Annual Progress Report. [Link]

  • Tomanová, M., Jedinák, L., & Cankař, P. (2019). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry, 21(10), 2736-2744. [Link]

  • Tomanová, M., Jedinák, L., & Cankař, P. (2019). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sodium thiosulfate. [Link]

  • Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine?[Link]

  • Pinkernell, U., & von Gunten, U. (2000). METHODS FOR THE PHOTOMETRIC DETERMINATION OF REACTIVE BROMINE AND CHLORINE SPECIES WITH ABTS. Water Research, 34(16), 4133-4141. [Link]

  • Mondal, S., & Bhaumik, A. (2014). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Journal of Heterocyclic Chemistry, 51(5), 1396-1400. [Link]

  • Larson, T. E. (1969). Determination of free bromine in water : final report. Urbana, IL. [Link]

  • Brainly. (2023, October 25). Any excess bromine that persists after the reaction will mostly be left in the. [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. [Link]

  • Uraisin, K., Teshima, N., & Grudpan, K. (2011). Determination of trace amounts of bromide by flow injection/stopped-flow detection technique using kinetic-spectrophotometric me. CORE. [Link]

  • Gemoets, H. P. L., La-Venia, A., Hessel, V., & Noël, T. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2147. [Link]

  • Anonym. (2011, August 13). Testing procedure (Method of analysis) for Bromides, Calcium Salts and Carbonates. [Link]

  • ResearchGate. (2014, September 30). How do you avoid sulfur production during a sodium thiosulfate quench process?[Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. [Link]

  • The Student Room. (2007, February 2). quenching? organic lab. [Link]

  • Narożna, M., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(18), 4157. [Link]

  • ResearchGate. (2018, May 14). How to neutralize gaseous bromine?[Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Bronner, C. (n.d.). Method to Remove Bromine. [Link]

  • ResearchGate. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?[Link]

  • Lipshutz, B. H., et al. (2012). Reductions of aryl bromides in water at room temperature. Organic Letters, 14(18), 4858-4861. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one

A Comparative Technical Guide for Structural Verification Executive Summary This guide provides a high-resolution analysis of the 1H NMR signature for 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one .[1] Designed for medi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Verification

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR signature for 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one .[1] Designed for medicinal chemists and analytical scientists, this document moves beyond basic assignment to focus on comparative differentiation . We analyze how to distinguish this specific pharmacophore from its synthetic precursors (des-bromo analogs) and structural isomers using spin-spin coupling logic and chemical shift perturbations.[1]

Structural Framework & Theoretical Shift Prediction

The target molecule consists of a fused bicyclic system (isoquinolin-1-one) decorated with three critical NMR-active features:

  • N-Methyl Group (Pos. 2): A diagnostic singlet in the amide/lactam region.[1]

  • Bromine (Pos. 4): A heavy atom that deshields the adjacent H3 proton and eliminates the H4 signal.

  • Fluorine (Pos. 7): A spin-active nucleus (

    
    ) that introduces characteristic splitting patterns (
    
    
    
    ) to the benzenoid ring protons (H5, H6, H8).
Predicted Chemical Shift Table (DMSO-d6)

Note: Values are derived from structure-activity relationships (SAR) of similar isoquinolinone scaffolds.

Proton (H)TypePredicted Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Diagnostic Utility
H3 Olefinic/Ar7.80 – 8.10Singlet (s)N/APrimary Confirmation: Absence of coupling to H4 confirms 4-Br substitution.[1]
N-CH₃ Aliphatic3.50 – 3.65Singlet (s)N/AN-Alkylation: Verifies N-methylation vs. O-methylation.[1]
H8 Aromatic7.60 – 7.80dd or dt

,

Regio-marker: Large coupling to F7 (ortho).[1]
H6 Aromatic7.40 – 7.55td or ddd

,

F-Position: Distinctive "triplet-like" splitting due to overlapping H-H and H-F couplings.[1]
H5 Aromatic8.00 – 8.20dd

,

Deshielding: Downfield shift due to peri-carbonyl effect and 4-Br proximity.[1]
Comparative Analysis: The "Decision Tree" Approach

To validate the structure, one must disprove alternative possibilities. We compare the target against its two most common synthetic impurities/isomers.

Scenario A: Verification of Bromination (Target vs. Precursor)

Alternative: 7-Fluoro-2-methylisoquinolin-1(2H)-one (No Bromine at C4).[1]

  • The Target (4-Br): Shows a sharp singlet for H3 around 7.9 ppm.[1] The spectrum is "clean" in the alkene region.

  • The Precursor (4-H): Shows a pair of doublets (AX system) for H3 and H4 with a large coupling constant (

    
     Hz).[1] H4 typically resonates upfield (6.5–7.0 ppm).
    
Scenario B: Regioisomer Differentiation (Target vs. 4-Fluoro-7-bromo)

Alternative: 7-Bromo-4-fluoroisoquinolin-1(2H)-one (Swapped Halogens).[1]

  • The Target (7-F): Fluorine is on the benzene ring.[1]

    • Effect: Complex splitting in the aromatic region (6.5–8.5 ppm). H3 is a singlet (no F coupling).

  • The Isomer (4-F): Fluorine is on the heterocyclic ring.[1]

    • Effect: H3 becomes a doublet with a massive geminal/vicinal coupling to Fluorine (

      
       Hz).[1] The benzene ring protons appear as simple doublets/singlets (no F splitting).
      
Visualization of Structural Logic

The following diagrams illustrate the logical workflow for assigning the spectrum and the specific coupling tree for the fluorinated ring.

Diagram 1: Structural Verification Workflow

NMR_Workflow Start Unknown Sample Spectrum Check_NMe Step 1: Locate N-Me Signal (Singlet ~3.6 ppm?) Start->Check_NMe Branch_NMe_Yes N-Methyl Present Check_NMe->Branch_NMe_Yes Yes Branch_NMe_No N-H (Broad Singlet) or O-Me (Singlet ~4.0 ppm) Check_NMe->Branch_NMe_No No Check_H3 Step 2: Analyze H3 Signal (Region 7.0 - 8.0 ppm) Branch_NMe_Yes->Check_H3 Result_H3_Singlet H3 is Singlet Check_H3->Result_H3_Singlet Singlet Result_H3_Doublet H3 is Doublet (J ~7.5 Hz) Precursor (4-H) Check_H3->Result_H3_Doublet Doublet (H-H) Result_H3_Doublet_F H3 is Doublet (J >15 Hz) Regioisomer (4-F) Check_H3->Result_H3_Doublet_F Doublet (H-F) Check_Ar Step 3: Analyze Aromatic Region (H5, H6, H8) Result_H3_Singlet->Check_Ar Result_Ar_Split Complex Splitting (d, td) Indicates 7-Fluoro Check_Ar->Result_Ar_Split F-Coupling Seen Result_Ar_Simple Simple Patterns Indicates 7-Bromo Check_Ar->Result_Ar_Simple No F-Coupling Final CONFIRMED: 4-Bromo-7-fluoro-2-methyl isoquinolin-1(2H)-one Result_Ar_Split->Final

Caption: Decision tree for verifying the 4-Bromo-7-fluoro-2-methylisoquinolin-1(2H)-one structure using 1H NMR markers.

Diagram 2: 7-Fluoro Coupling Tree (Signal H6)

Coupling_Tree H6_Origin H6 Proton (Uncoupled) Split_F Split by F7 (Ortho) J ~ 9.0 Hz H6_Origin->Split_F Large Coupling Split_H5 Split by H5 (Ortho) J ~ 8.0 Hz Split_F->Split_H5 Large Coupling Final_Signal Observed Signal: Triplet of Doublets (td) or Pseudo-Triplet Split_H5->Final_Signal

Caption: Splitting logic for the H6 proton. The overlap of similar J-values (H-F and H-H) often results in a pseudo-triplet appearance.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize solvent artifacts, follow this standardized protocol.

Materials:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1] Rationale: DMSO is preferred over CDCl3 for isoquinolinones due to poor solubility of the planar aromatic system in chloroform.

  • Sample Mass: 5–10 mg.

  • Tube: 5mm High-Precision NMR tube.

Workflow:

  • Dissolution: Dissolve 5 mg of sample in 0.6 mL DMSO-d6. Sonicate for 30 seconds to ensure homogeneity.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans (NS): 16 or 32 (Sufficient for 5mg).

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the isolated H3 singlet).

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Quality Control Check (Self-Validation):

  • Integrate the N-Me singlet (approx 3.6 ppm).[1] Set value to 3.00.

  • Check the aromatic region (7.0–8.5 ppm). The total integral should sum to exactly 4.00 (H3 + H5 + H6 + H8).

  • If the integral is 5.00, your bromination failed (H4 is present).

  • If the integral is <4.00, check for paramagnetic impurities or precipitation.

References
  • Isoquinolinone Scaffold Data: Wu, H., & Hynes, J. (2010).[2] Synthesis of substituted isoquinolin-1(2H)-ones. Organic Letters, 12(6), 1192–1195. Link[1]

  • Fluorine Coupling Constants: Dolphin, D., & Rozenthal, A. (1976). 19F NMR coupling constants in fluorinated aromatics. Progress in NMR Spectroscopy, 10, 83-156. Link[1]

  • General NMR Shifts of Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

  • 4-Bromo-2-methylisoquinolin-1-one Data: PubChem Compound Summary for CID 54598926.[1] National Center for Biotechnology Information (2025). Link[1]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Pattern of Bromo-Fluoro-Isoquinolinones

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes established mass spectrometry principles with specific fragmentation behaviors of halo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes established mass spectrometry principles with specific fragmentation behaviors of halogenated isoquinolinone scaffolds.

Executive Summary & Scientific Context

Isoquinolin-1(2H)-ones are privileged scaffolds in medicinal chemistry, serving as the core structure for various kinase inhibitors (e.g., ROCK, PARP inhibitors) and immunomodulators. The incorporation of halogens—specifically the bromo-fluoro combination—is a strategic design choice:

  • Fluorine (F): Enhances metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity.

  • Bromine (Br): Often serves as a synthetic handle (for Suzuki/Buchwald couplings) during synthesis or as a bulky halogen to fill hydrophobic pockets in the target protein.

In mass spectrometry (MS), this dual-halogenated motif presents a unique spectral fingerprint . This guide details the fragmentation mechanics, distinguishing these compounds from their non-halogenated and mono-halogenated analogs to ensure accurate structural elucidation.

Mechanistic Fragmentation Analysis

The fragmentation of bromo-fluoro-isoquinolinones in ESI-MS/MS (Positive Mode) is governed by the interplay between the stable lactam core and the differential bond strengths of the carbon-halogen bonds.

The "Halogen Signature" (Isotopic Pattern)

Before fragmentation occurs, the precursor ion (


) is identifiable by the bromine isotopic signature.
  • Bromine (

    
    ):  Exhibits a characteristic 1:1 doublet  separated by 2 Da.
    
  • Fluorine (

    
    ):  Monoisotopic. It does not alter the isotopic ratio but adds a mass defect.
    
  • Result: A bromo-fluoro compound will show a 1:1 doublet similar to a mono-bromo compound, but the mass will be shifted by +19 Da (vs. H) or +18 Da (vs. H replacement).

Primary Fragmentation: The Lactam Core

The most dominant fragmentation pathway for isoquinolinones is the cleavage of the lactam ring.

  • Neutral Loss of CO (28 Da): The amide/lactam carbonyl is expelled. This is the diagnostic "head group" loss.

  • Ring Contraction: Following CO loss, the heterocyclic ring typically contracts, often expelling HCN (27 Da) or HNCO (43 Da) depending on the specific substitution at the nitrogen.

Secondary Fragmentation: Halogen Bond Scission

This is where the Bromo-Fluoro comparison is critical.

  • C-F Bond (Bond Energy ~485 kJ/mol): Extremely stable. Fluorine is rarely lost as a primary fragment in ESI+. It typically remains attached to the aromatic core until complete skeletal disintegration.

  • C-Br Bond (Bond Energy ~280 kJ/mol): Significantly weaker.

    • Pathway A (Neutral Loss): Elimination of HBr (80/82 Da) . This restores aromaticity or forms a radical cation depending on the charge state.

    • Pathway B (Radical Loss): Homolytic cleavage yielding Br• (79/81 Da) .[1] While less common in soft ionization (ESI), it is observed if the collision energy (CE) is sufficiently high or if the resulting cation is resonance-stabilized.

Comparative Data: Bromo-Fluoro vs. Alternatives

The following table compares the theoretical MS/MS behavior of a model scaffold: 7-Bromo-6-fluoro-2H-isoquinolin-1-one .

FeatureBromo-Fluoro-Isoquinolinone Fluoro-Isoquinolinone (No Br)Bromo-Isoquinolinone (No F)
Precursor Isotope Pattern 1:1 Doublet (

,

)
Singlet (

)
1:1 Doublet (

,

)
Primary Neutral Loss CO (-28 Da)CO (-28 Da)CO (-28 Da)
Secondary Loss HBr (-80/82 Da) or HCN (-27 Da)HCN (-27 Da)HBr (-80/82 Da) or HCN (-27 Da)
Characteristic Fragment

(Fluorinated core remains)

(Fluorinated core remains)

(Non-halogenated core)
C-X Bond Stability F remains ; Br is labile.F remains (very stable).Br is labile (lost at med-high CE).
Quantitative Fragment Abundance (Theoretical Model)

Based on normalized collision energy (NCE) of 35%

Fragment IonIdentityRelative Abundance (%)Notes

Precursor100%Base peak (Doublet)

Lactam Cleavage60-80%Diagnostic for isoquinolinone

Ring Contraction30-50%Retains Br and F

Debromination20-40%Loss of isotopic doublet

Defluorination<5%Rare; requires high energy

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the specific decay pathway for a generic Bromo-Fluoro-Isoquinolinone, highlighting the divergence between the stable Fluorine and the labile Bromine.

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ (Bromo-Fluoro-Isoquinolinone) Isotope: 1:1 Doublet Fragment_CO [M+H - CO]+ (Lactam Carbonyl Loss) Retains Br/F Pattern Precursor->Fragment_CO - CO (28 Da) Low CE Fragment_HCN [M+H - CO - HCN]+ (Ring Contraction) Retains Br/F Pattern Fragment_CO->Fragment_HCN - HCN (27 Da) Med CE Fragment_HBr [M+H - CO - HBr]+ (Debromination) Isotope: Singlet (F only) Fragment_CO->Fragment_HBr - HBr (80/82 Da) Med/High CE Fragment_Core Core Aromatic Ion (Poly-unsaturated) Retains F Fragment_HCN->Fragment_Core - HBr Fragment_HBr->Fragment_Core - HCN key Blue: Precursor Green: Primary Fragment Yellow: Intermediate Red: Diagnostic Loss (Br)

Figure 1: Proposed ESI-MS/MS fragmentation pathway. Note that the loss of Bromine (Red node) eliminates the isotopic doublet, serving as a confirmation of the halogen's presence.

Validated Experimental Protocol

To reproduce these patterns, the following LC-MS/MS workflow is recommended. This protocol is self-validating: the observation of the specific Br-isotope pattern in the precursor and its disappearance in specific fragments confirms the structure.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (Isoquinolinones are moderately polar; expect elution at ~40-60% B).

  • Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2][3][4][5][6][7]

  • Capillary Voltage: 3500 - 4000 V.

  • Fragmentor Voltage: 100 - 135 V (Optimize to prevent in-source fragmentation of the weak C-Br bond).

  • Collision Energy (CE): Stepped CE (e.g., 10, 20, 40 eV) is crucial.

    • Low CE (10-15 eV): Preserves

      
       for isotope confirmation.
      
    • Med CE (20-30 eV): Generates

      
       and 
      
      
      
      .
    • High CE (>40 eV): Forces C-Br cleavage to confirm the bromine position.

Analytical Workflow Diagram

Workflow Sample Sample Injection (LC Separation) MS1 MS1 Full Scan (Check for 1:1 Doublet) Sample->MS1 Selection Precursor Selection (Select M and M+2) MS1->Selection Isotope Trigger CID CID Fragmentation (Stepped CE) Selection->CID Analysis Data Analysis (Confirm CO Loss & Br Loss) CID->Analysis

Figure 2: Analytical workflow for targeted identification of bromo-fluoro-isoquinolinones.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). 6-Bromo-8-fluoro-2-methylquinoline Product Overview. Retrieved from [Link]

Sources

Validation

Comparative Biological Activity Guide: N-Methyl vs. NH Isoquinolinones

Executive Summary This guide provides a technical comparison between free lactam ( ) isoquinolin-1-ones and their -methylated ( -Me) counterparts. In drug discovery, this structural modification acts as a critical "molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between free lactam (


) isoquinolin-1-ones  and their 

-methylated (

-Me)
counterparts. In drug discovery, this structural modification acts as a critical "molecular switch."
  • The

    
     Isoquinolinone:  Typically essential for specific enzymatic inhibition (e.g., PARP, Kinases) where the nitrogen acts as a hydrogen bond donor  to the protein backbone.
    
  • The

    
    -Methyl Isoquinolinone:  Often exhibits superior cellular potency  and membrane permeability  due to increased lipophilicity and prevention of intermolecular hydrogen bonding (dimerization). However, it frequently abolishes activity against targets requiring a donor-acceptor motif in the binding pocket.
    

Mechanistic Basis of Activity

The biological divergence between these two scaffolds stems from three fundamental physicochemical alterations:

A. Hydrogen Bonding Capability[1]
  • NH Variant: Acts as both a Hydrogen Bond Donor (via NH) and Acceptor (via C=O). This dual capability allows it to mimic the nicotinamide moiety of NAD+, making it a "privileged scaffold" for enzymes like Poly(ADP-ribose) polymerase (PARP).

  • N-Me Variant: Retains only the Acceptor (C=O) capability. The methyl group removes the donor capability and introduces a steric clash if the binding pocket is tight.

B. Conformational & Tautomeric Locking
  • NH Variant: Can theoretically tautomerize between the lactam (major) and lactim (minor) forms, though the lactam is predominant in solution.

  • N-Me Variant: "Locks" the structure in the fixed amide form, preventing any proton transfer or tautomer-dependent binding modes.

C. Permeability & Solubility
  • NH Variant: High polarity often limits passive diffusion across cell membranes. In the solid state, these molecules form strong intermolecular hydrogen-bonded dimers (N-H···O), raising melting points and reducing solubility.

  • N-Me Variant: Disruption of these intermolecular H-bonds significantly lowers the lattice energy, improving solubility in organic media and enhancing passive membrane permeability (higher LogP).

Visualization: Molecular Interaction Logic

BindingInteraction cluster_0 NH-Isoquinolinone (Target: PARP/Kinase) cluster_1 N-Methyl-Isoquinolinone (Target: Cytotoxicity) NH_Scaffold NH-Isoquinolinone Protein_Backbone Protein Backbone (e.g., Gly862 in PARP1) NH_Scaffold->Protein_Backbone H-Bond Donor (Critical) Activity_High High Enzymatic Potency (IC50 < 10 nM) Protein_Backbone->Activity_High NMe_Scaffold N-Me-Isoquinolinone Steric_Clash Steric Clash / Loss of H-Bond NMe_Scaffold->Steric_Clash Methyl blocks pocket Cell_Permeability Enhanced Permeability (High LogP) NMe_Scaffold->Cell_Permeability No Dimerization Steric_Clash->Activity_High Abolishes Binding Activity_Mixed High Cellular Potency (Target Dependent) Cell_Permeability->Activity_Mixed Better Uptake

Caption: Diagram illustrating the divergent binding modes. The NH variant is critical for specific H-bond networks (left), while N-methylation enhances permeability but risks steric exclusion (right).

Comparative Biological Data[2][3]

The following data summarizes the trade-offs observed in key therapeutic areas.

Case Study 1: PARP Inhibition (The "NH" Advantage)

Isoquinolinones are classic mimetics of the nicotinamide pharmacophore.

  • Mechanism: The lactam NH forms a critical hydrogen bond with the backbone carbonyl of Gly862 (in PARP1).

  • Observation:

    
    -methylation obliterates this interaction.
    
Compound VariantTargetIC50 (Enzymatic)Mechanism NoteRef
5-substituted-1(2H)-isoquinolinone PARP-124 nM Forms H-bond with Gly862[1]

-Methyl analog
PARP-1> 10,000 nM Loss of H-bond donor; steric clash[1]
Case Study 2: Anticancer Cytotoxicity (The "N-Me" Advantage)

In phenotypic screens where the target is not PARP (e.g., tubulin or general cytotoxicity),


-methylation often improves potency due to better cellular uptake.
Compound ScaffoldCell LineIC50 (Cellular)ObservationRef
3-Biphenyl-isoquinolin-1(2H)-one A549 (Lung)4.5 µMModerate activity[2]
3-Biphenyl-

-methyl-isoquinolinone
A549 (Lung)0.8 µM 5.6x Potency Increase . Improved lipophilicity enhances entry.[2]

Experimental Protocols

To validate these differences in your own research, follow these standardized protocols for synthesis and evaluation.

Protocol A: Synthesis of N-Methyl Isoquinolinones

Objective: Convert a 2H-isoquinolin-1-one precursor to its N-methyl analog to assess SAR.

  • Reagents:

    • Substrate: 1 equivalent of substituted 2H-isoquinolin-1-one.

    • Base: 1.5 equivalents of Cesium Carbonate (

      
      ) or Sodium Hydride (
      
      
      
      , 60% dispersion).
    • Electrophile: 1.2 equivalents of Methyl Iodide (

      
      ).
      
    • Solvent: Anhydrous DMF or Acetone.

  • Procedure:

    • Dissolve the substrate in anhydrous solvent under inert atmosphere (

      
      ).
      
    • Add the base at 0°C and stir for 30 minutes to deprotonate the lactam nitrogen.

    • Add Methyl Iodide dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Note: N-Me product will have a higher Rf value than the NH precursor).

    • Quench: Add water and extract with Ethyl Acetate.

    • Purification: Silica gel chromatography.

  • Validation:

    • NMR: Look for the disappearance of the downfield NH singlet (approx. 10–12 ppm) and the appearance of a new N-Me singlet (approx. 3.5–3.7 ppm).

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Determine if N-methylation improves cellular potency.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Prepare stock solutions of NH-analog and N-Me-analog in DMSO.

    • Treat cells with serial dilutions (e.g., 0.1 µM to 100 µM) for 48–72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

    • Interpretation: If N-Me IC50 << NH IC50, permeability or off-target effects are driving activity. If N-Me IC50 >> NH IC50, the target likely requires the NH donor.

Decision Framework (SAR Logic)

Use this logic flow to decide which scaffold to prioritize for your specific drug development program.

DecisionTree Start Start: Define Biological Target TargetCheck Is the target a Kinase or PARP? Start->TargetCheck Enzyme Prioritize NH-Isoquinolinone TargetCheck->Enzyme Yes Phenotypic Test Both Variants TargetCheck->Phenotypic No (or Unknown) Docking Check PDB for Glycine/Backbone H-Bond Enzyme->Docking Permeability Is Permeability/Solubility Poor? Phenotypic->Permeability NMe_Route Prioritize N-Methyl Variant (Improves LogP & Uptake) Permeability->NMe_Route Yes

Caption: Strategic decision tree for selecting between NH and N-Methyl scaffolds based on target class and physicochemical needs.

References

  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent.[1][2][3] Archives of Pharmacal Research. Retrieved from [Link]

  • Potikha, L., et al. (2021).[4] Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.[5] French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Manivel, P., et al. (2009). 3-Phenylisoquinolin-1(2H)-one: Crystal structure and hydrogen bonding. PMC. Retrieved from [Link]

Sources

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